5-Nitro-1,3-benzothiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVWAMPAATJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373051 | |
| Record name | 5-nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73458-39-6 | |
| Record name | 5-nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Elucidation of 5-Nitro-1,3-benzothiazol-2-amine
Preamble: The Imperative for Rigorous Structural Characterization
In the landscape of drug discovery and materials science, the 2-aminobenzothiazole scaffold is a privileged structure, forming the core of numerous compounds with significant biological and chemical properties.[1][2][3] The precise placement of functional groups on this scaffold dictates its interaction with biological targets and its overall physicochemical profile. The subject of this guide, 5-Nitro-1,3-benzothiazol-2-amine (CAS No. 73458-39-6), is a prime example where unambiguous structural verification is paramount.
While this compound is available commercially for research purposes, a comprehensive and publicly collated set of its analytical data is notably scarce.[4] This guide, therefore, serves as an expert-led framework, detailing the standard operating procedures and interpreting the anticipated spectroscopic data for researchers working with this molecule. We will proceed with a predictive analysis grounded in established spectroscopic principles to provide a self-validating roadmap for characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each nucleus. For this compound, a combination of ¹H and ¹³C NMR is essential to confirm the substitution pattern and overall integrity.
Predicted Spectral Features
The structure of this compound presents a distinct set of expected NMR signals. The potent electron-withdrawing nature of the nitro (-NO₂) group and the electronic effects of the heterocyclic system are key determinants of the chemical shifts.
-
¹H NMR Predictions: The aromatic region should feature three distinct protons (H4, H6, H7). The primary amine (-NH₂) protons will present as a single, typically broad resonance.
-
H4: Located ortho to the strongly deshielding nitro group, this proton is expected to be the furthest downfield in the aromatic region, likely appearing as a doublet due to meta-coupling with H6.
-
H6: This proton will experience coupling from both H4 (meta) and H7 (ortho), and should thus appear as a doublet of doublets.
-
H7: Coupled only to H6 via ortho-coupling, this proton should appear as a doublet.
-
-NH₂: The amine protons are expected to be a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.
-
-
¹³C NMR Predictions: The molecule possesses seven unique carbon atoms.
-
C2: Attached to the exocyclic amine nitrogen and the thiazole nitrogen, this carbon will be significantly downfield.
-
C5: Directly bonded to the nitro group, this carbon will be deshielded.
-
C3a and C7a: The bridgehead carbons will have distinct chemical shifts.
-
C4, C6, C7: The protonated aromatic carbons will appear in the typical aromatic region (~110-140 ppm).
-
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol describes a robust method for obtaining high-quality NMR spectra suitable for unambiguous characterization.
Causality Behind Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the analyte, and its aprotic nature slows the exchange rate of the N-H protons, often allowing them to be observed as a distinct, moderately sharp peak rather than being broadened into the baseline.
-
Instrument: A high-field spectrometer (≥400 MHz for ¹H) is crucial. Higher field strength increases chemical shift dispersion, which is essential for resolving the closely spaced signals in the aromatic region and accurately measuring their coupling constants.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrument Calibration: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H Spectrum Acquisition:
-
Acquire a standard single-pulse ¹H spectrum. Use a 45° or 30° pulse angle to reduce experiment time without saturating the signals.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Co-add 16-32 scans to achieve an excellent signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon.
-
Set the spectral width to cover 0-200 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.51 ppm.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation.
Predicted NMR Data Summary
| Analysis | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Assignment |
| ¹H NMR | ~8.5 - 8.8 | d | Jmeta ≈ 2.5 Hz | H4 |
| ~7.8 - 8.1 | dd | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | H6 | |
| ~7.4 - 7.6 | d | Jortho ≈ 8.5 Hz | H7 | |
| Variable (e.g., ~7.5) | br s | - | -NH₂ | |
| ¹³C NMR | ~165 - 170 | s | - | C2 |
| ~145 - 150 | s | - | C5 | |
| ~150 - 155 | s | - | C7a | |
| ~130 - 135 | s | - | C3a | |
| ~120 - 125 | s | - | C6 | |
| ~115 - 120 | s | - | C4 | |
| ~110 - 115 | s | - | C7 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.
Predicted IR Absorptions
The structure of this compound contains several IR-active functional groups that will produce a fingerprint spectrum.
-
-NH₂ (Amine) Group: A primary amine is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
-NO₂ (Nitro) Group: This group is characterized by two strong and sharp absorption bands: an asymmetric stretch typically near 1500-1550 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹.
-
Aromatic System: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the fused ring system will produce several bands of variable intensity in the 1450-1620 cm⁻¹ region.
-
Thiazole Moiety: The C=N stretch of the thiazole ring is expected in the 1600-1650 cm⁻¹ range, often overlapping with aromatic C=C signals.
Experimental Protocol: Solid-State Analysis via ATR-FTIR
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred modern method for solid samples. It requires minimal to no sample preparation (unlike KBr pellets), is non-destructive, and provides high-quality, reproducible spectra in seconds.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal surface.
-
Apply Pressure: Lower the integrated pressure anvil to ensure firm and uniform contact between the sample and the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed, and key peaks are identified and assigned to their corresponding functional groups.
Visualization: IR Analysis Workflow
Caption: Workflow for functional group analysis via ATR-FTIR.
Predicted IR Data Summary
| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3450 - 3350 | Medium | N-H Asymmetric Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | Medium | N-H Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic C-H |
| 1620 - 1580 | Medium-Strong | C=N Stretch | Thiazole Ring |
| 1550 - 1500 | Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂) |
| 1480 - 1440 | Medium | C=C Stretch | Aromatic Ring |
| 1370 - 1330 | Strong | N-O Symmetric Stretch | Nitro Group (-NO₂) |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Expected Mass and Fragmentation
-
Molecular Formula: C₇H₅N₃O₂S
-
Monoisotopic Mass: 195.0106 g/mol
-
Molecular Ion: In accordance with the Nitrogen Rule, the presence of an odd number of nitrogen atoms (three) means the molecular ion ([M]⁺•) will have an odd nominal mass at m/z 195.
-
High-Resolution MS (HRMS): Using a high-resolution instrument like a TOF or Orbitrap analyzer, the measured mass of the protonated molecule ([M+H]⁺, m/z 196.0179) should be within 5 ppm of the calculated value, confirming the elemental composition.
-
Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely induce characteristic fragmentation. Key expected losses include:
-
Loss of NO₂ (46 Da): [M - NO₂]⁺ at m/z 149.
-
Loss of NO (30 Da): [M - NO]⁺ at m/z 165.
-
Cleavage of the thiazole ring can lead to further complex fragments.
-
Experimental Protocol: ESI-TOF for Accurate Mass
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear signal for the parent molecule.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides the high mass accuracy required to confirm the elemental formula, a critical component of structural validation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: The solution is infused into the ESI source via a syringe pump or LC system. Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.
-
Mass Calibration: Calibrate the mass analyzer using a known standard immediately before or during the analysis to ensure high mass accuracy.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured accurate mass to the theoretical mass calculated for C₇H₆N₃O₂S⁺.
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for molecular formula confirmation via HRMS.
Predicted Mass Spectrometry Data
| m/z (Nominal) | Proposed Ion Formula | Analysis Type |
| 196 | [C₇H₅N₃O₂S + H]⁺ | ESI (Low Res) |
| 195 | [C₇H₅N₃O₂S]⁺• | EI (Low Res) |
| 165 | [C₇H₅N₂OS]⁺• | EI Fragmentation ([M-NO]⁺•) |
| 149 | [C₇H₅N₂S]⁺ | EI Fragmentation ([M-NO₂]⁺) |
Conclusion
The structural elucidation of this compound is a multi-faceted process where NMR, IR, and MS provide complementary and confirmatory data. ¹H and ¹³C NMR will define the precise connectivity and substitution pattern of the carbon-hydrogen framework. IR spectroscopy will rapidly confirm the presence of the critical amine and nitro functional groups. Finally, high-resolution mass spectrometry will provide unequivocal confirmation of the elemental formula. By following the protocols and predictive frameworks detailed in this guide, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent investigations.
References
In Silico Modeling of 5-Nitro-1,3-benzothiazol-2-amine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 5-Nitro-1,3-benzothiazol-2-amine, a compound of interest within the broader class of pharmacologically active benzothiazole derivatives. We will navigate the essential computational methodologies, from initial drug-likeness and pharmacokinetic predictions to rigorous molecular docking and dynamic simulations. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. Our exploration will be contextualized through the lens of neurodegenerative disease, specifically focusing on the potential interactions of this compound with α-synuclein, a protein implicated in Parkinson's disease, drawing parallels from recent studies on similar benzothiazole isomers.[1][2][3][4]
Introduction: The Rationale for In Silico Assessment
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[5][6][7][8][9][10] The subject of this guide, this compound, represents a synthetically accessible derivative with potential for therapeutic intervention. Before committing to extensive and costly wet-lab synthesis and screening, a robust in silico evaluation can provide critical insights into its potential efficacy, safety, and mechanism of action.[8][11]
Computational modeling allows for the rapid assessment of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), the identification of potential biological targets, and a detailed atomic-level understanding of its interactions with those targets. This predictive power is invaluable for prioritizing lead candidates and guiding further experimental work.[12]
Recent research has highlighted the role of a closely related isomer, 5-nitro-1,2-benzothiazol-3-amine, in modulating the aggregation of α-synuclein and tau proteins, both of which are central to the pathology of neurodegenerative diseases.[1][2][3][4] This provides a strong rationale for investigating the potential of this compound to interact with these key proteins.
The In Silico Workflow: A Phased Approach
Our in silico investigation will follow a logical progression, starting with a broad assessment of the molecule's properties and progressively narrowing down to a detailed analysis of its interaction with a specific biological target.
Caption: In Silico Workflow for this compound.
Phase 1: ADMET & Physicochemical Profiling
The initial step in evaluating any potential drug candidate is to assess its fundamental physicochemical and pharmacokinetic properties. This helps to identify potential liabilities early in the discovery process.
Rationale
A compound's success as a drug is not solely dependent on its biological activity but also on its ability to reach its target in the body, remain stable for a sufficient duration, and be cleared without causing toxicity.[13] In silico ADMET prediction provides a rapid and cost-effective means of evaluating these properties.
Recommended Protocol: SwissADME
The SwissADME web server is a user-friendly and comprehensive tool for this purpose.
Step-by-Step Protocol:
-
Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=--INVALID-LINK--c1cc2sc(N)nc2cc1.
-
Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK--).
-
Input Molecule: Paste the SMILES string into the input box and click "Run".
-
Analyze Results: The output will provide a wealth of information, including:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, etc.
-
Lipinski's Rule of Five: A key indicator of drug-likeness.
-
Pharmacokinetic Properties: Gastrointestinal absorption, blood-brain barrier (BBB) penetration, and cytochrome P450 (CYP) inhibition.
-
Medicinal Chemistry Friendliness: Alerts for any potentially problematic fragments.
-
Data Interpretation
| Parameter | Predicted Value (Illustrative) | Implication for Drug Development |
| Molecular Weight | < 500 g/mol | Favorable for absorption and distribution. |
| LogP | 1-3 | Optimal balance of hydrophilicity and lipophilicity. |
| Lipinski's Violations | 0 | High likelihood of being an orally active drug. |
| GI Absorption | High | Good potential for oral administration. |
| BBB Permeant | Yes/No | Critical for CNS targets like α-synuclein. |
| CYP Inhibition | Inhibitor of CYP isoforms? | Potential for drug-drug interactions. |
Phase 2: Target Identification and Preparation
Based on the promising activity of a related isomer, we will proceed with α-synuclein as a primary biological target.
Rationale
The aggregation of α-synuclein is a hallmark of Parkinson's disease and other synucleinopathies. Small molecules that can bind to α-synuclein and modulate its aggregation are of significant therapeutic interest.[1][3]
Recommended Protocol: Protein Data Bank (PDB) and UCSF Chimera
Step-by-Step Protocol:
-
Identify Target Structure: Search the Protein Data Bank (--INVALID-LINK--) for a suitable structure of human α-synuclein. For this example, we will use PDB ID: 1XQ8.
-
Download PDB File: Download the structure in PDB format.
-
Prepare the Protein using UCSF Chimera:
-
Open the PDB file in UCSF Chimera.
-
Remove any unwanted chains, water molecules, and co-crystallized ligands.
-
Add hydrogen atoms.
-
Assign partial charges.
-
Save the cleaned protein structure as a PDB file. This prepared structure is now ready for docking.
-
Phase 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Rationale
Docking allows us to visualize the potential binding mode of this compound to α-synuclein and estimate the binding affinity. This provides a structural hypothesis for its mechanism of action.
Recommended Protocol: AutoDock Vina
AutoDock Vina is a widely used and accurate open-source docking program.
Step-by-Step Protocol:
-
Ligand Preparation:
-
Draw the 3D structure of this compound using a molecule editor like Avogadro.
-
Perform an initial geometry optimization.
-
Save the structure as a PDB file.
-
Use AutoDockTools to convert the ligand PDB file to the PDBQT format, which includes partial charges and rotatable bond information.
-
-
Grid Box Definition:
-
In AutoDockTools, load the prepared protein (PDBQT format).
-
Define a grid box that encompasses the potential binding site on α-synuclein. The size and center of the grid box are crucial parameters.
-
-
Running the Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.
-
Execute AutoDock Vina from the command line.
-
-
Analysis of Results:
-
Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand complex in a molecular viewer like PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Phase 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.
Rationale
MD simulations provide a more realistic representation of the biological environment and can be used to assess the stability of the docked pose and refine the binding mode.
Recommended Protocol: GROMACS
GROMACS is a versatile and high-performance package for performing MD simulations.[1][2][5]
Step-by-Step Protocol:
-
System Setup:
-
Start with the best-ranked docked pose from AutoDock Vina.
-
Use GROMACS tools to create a topology for the ligand.
-
Place the protein-ligand complex in a simulation box and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
Conduct a two-phase equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the complex.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
-
Caption: Detailed Molecular Dynamics Simulation Workflow.
Conclusion and Future Directions
This guide has outlined a systematic in silico approach for evaluating the therapeutic potential of this compound. By following this workflow, researchers can gain valuable insights into the compound's drug-likeness, identify and validate potential biological targets, and develop a detailed understanding of its binding interactions. The results of these computational studies can then be used to prioritize the compound for synthesis and experimental validation, ultimately accelerating the drug discovery process. Future in silico work could involve virtual screening of a library of this compound derivatives to identify compounds with improved binding affinity and pharmacokinetic properties, as well as more advanced techniques like free energy calculations to more accurately predict binding affinities.
References
- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
The Solubility Profile of 5-Nitro-1,3-benzothiazol-2-amine: A Technical Guide for Researchers
Foreword: Navigating the Data Landscape for a Niche Compound
Physicochemical Properties and Their Anticipated Impact on Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for 5-Nitro-1,3-benzothiazol-2-amine is sparse, we can infer its likely characteristics from closely related structures and general chemical principles.
Molecular Structure and Functional Groups
The structure of this compound, with its fused aromatic ring system, nitro group, and amino group, dictates its solubility behavior. The planar benzothiazole core contributes to strong intermolecular π-π stacking interactions in the solid state, which must be overcome by the solvent for dissolution to occur. The presence of a nitro group, being strongly electron-withdrawing, increases the molecule's polarity and potential for dipole-dipole interactions, but also contributes to its hydrophobicity.[1] Conversely, the amino group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents.
Predicted pKa and logP
-
pKa: The basicity of the 2-amino group is significantly reduced by the electron-withdrawing nature of the benzothiazole ring and the nitro group. For the analogous compound, 2-Amino-5-nitrothiazole, a predicted pKa of 1.26 suggests it is a very weak base.[2] It is highly probable that this compound exhibits similarly weak basicity. This implies that significant protonation to form a more soluble salt will only occur at a very low pH.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For the related compound 6-Nitrobenzothiazole, a calculated logP of 2.204 indicates a preference for the lipid phase.[3] The presence of the amino group in our target compound would likely decrease the logP slightly, but it is still expected to be a lipophilic molecule with consequently low aqueous solubility.
Crystal Lattice Energy
The energy required to break the intermolecular forces within the crystal lattice is a critical factor in solubility. The crystal structure of a derivative of 5-nitro-1,3-thiazole reveals the presence of N—H⋯O hydrogen bonds, which form chains and contribute to a stable crystal packing.[1] It is reasonable to assume that this compound also forms a stable crystal lattice with significant hydrogen bonding and π-stacking, contributing to its likely poor solubility in non-polar solvents.
Predicted Solubility Profile
Based on the analysis of its structural analogues and fundamental chemical principles, the following solubility profile for this compound is predicted.
Aqueous Solubility
The aqueous solubility of this compound is expected to be very low. The hydrophobic benzothiazole backbone and the nitro group are the primary contributors to this characteristic.[3] For the related compound 2-Amino-5-nitrothiazole, the water solubility is described as "slightly soluble" or "<0.1 g/100 mL at 20 °C".[4] A similar low level of aqueous solubility is anticipated for the target compound.
Solubility in Organic Solvents
The solubility in organic solvents will be governed by the "like dissolves like" principle.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are anticipated to be the most effective at dissolving this compound. Their polarity can interact with the nitro and amino groups, and their ability to disrupt intermolecular forces in the crystal lattice will be crucial. For a similar compound, 5-nitro-1,3-benzothiazole-2-thione, notable solubility in DMSO and acetone has been reported.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents should offer moderate solubility. They can engage in hydrogen bonding with the amino group. The analogue 2-Amino-5-nitrothiazole is soluble in 95% ethanol (1g in 150g at 20 °C).
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be very low. The polar functional groups and the strong intermolecular forces in the solid state will not be effectively overcome by these solvents.
-
Other Organic Solvents: The analogue 2-Amino-5-nitrothiazole is reported to be soluble in diethyl ether (1g in 250g at 20 °C) and insoluble in chloroform.
Influence of pH
Given the predicted low pKa of the 2-amino group, the solubility of this compound is not expected to increase significantly in acidic aqueous buffers until a very low pH is reached. At neutral and alkaline pH, the compound will exist predominantly in its free base form, which has low aqueous solubility.
Influence of Temperature
The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[5] This is expected to be the case for this compound in most solvents.
Experimental Determination of Solubility
To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocols are based on the industry-standard shake-flask method.
Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Detailed Protocol: Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be visually apparent.
-
Accurately add a known volume or mass of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours). Periodically check if the concentration of the dissolved compound remains constant.
-
After equilibration, allow the vials to stand at the set temperature to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered saturated solution as necessary for the chosen analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (HPLC, UV-Vis, or gravimetric analysis).
-
Calculate the solubility, typically expressed in mg/mL or mol/L.
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve of known concentrations of this compound must be prepared to accurately determine the concentration of the saturated solution.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectrophotometry can be a rapid quantification method. A calibration curve is also required.
-
Gravimetric Analysis: This method involves taking a known volume of the filtered saturated solution, evaporating the solvent, and weighing the remaining solid residue. While simple, it is generally less accurate than chromatographic methods.
Tabulated Summary of Predicted and Analogue Solubility Data
| Solvent Class | Solvent Example | Predicted Solubility of this compound | Analogue Data (2-Amino-5-nitrothiazole) |
| Aqueous | Water | Very Low | Slightly soluble (<0.1 g/100 mL at 20 °C)[4] |
| Dilute Mineral Acids | Soluble | Soluble[2] | |
| Polar Aprotic | DMSO, DMF, Acetone | High | Data not available |
| Polar Protic | Ethanol (95%) | Moderate to High | Soluble (1g/150g at 20 °C) |
| Methanol | Moderate | Data not available | |
| Ethers | Diethyl Ether | Low to Moderate | Soluble (1g/250g at 20 °C) |
| Halogenated | Chloroform | Insoluble | Insoluble |
| Aromatic | Toluene | Very Low | Data not available |
| Aliphatic | Hexane | Very Low | Data not available |
Handling and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-Amino-5-nitrothiazole should be considered for handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[2]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.
Conclusion
This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound based on the analysis of its chemical structure and data from closely related analogues. While it is predicted to have low aqueous solubility and higher solubility in polar organic solvents, particularly aprotic ones, experimental verification is paramount. The detailed protocols provided herein offer a robust framework for researchers to determine the precise solubility of this compound, a critical step in advancing its potential applications in research and development.
References
- 1. Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Best 2-Amino-5-Nitrothiazole (5-Nitro-2-Thiazolamine) factory and suppliers | PTG [ptgchemical.com]
- 5. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Thermogravimetric Analysis of 5-Nitro-1,3-benzothiazol-2-amine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-Nitro-1,3-benzothiazol-2-amine, a compound of significant interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the thermal stability and decomposition kinetics of this molecule. Through a detailed exploration of experimental protocols, data interpretation, and mechanistic considerations, this document serves as a practical resource for characterizing the thermal properties of this compound and related nitroaromatic compounds.
Introduction: The Significance of Thermal Analysis in Pharmaceutical Research
This compound and its isomers, such as 5-nitro-1,2-benzothiazol-3-amine, are recognized for their potential therapeutic applications, including the modulation of protein aggregation in neurodegenerative diseases.[1][2][3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents.[1] The thermal stability of such compounds is a critical parameter in drug development, influencing manufacturing processes, formulation strategies, and shelf-life stability.[4]
Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal properties of pharmaceutical compounds.[4] By precisely measuring changes in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides valuable data on thermal stability, decomposition pathways, and the presence of volatile components.[5] This guide will delve into the specific application of TGA for the characterization of this compound, offering a robust framework for its thermal analysis.
Molecular Structure and Predicted Thermal Behavior
This compound is a nitroaromatic compound with the following chemical structure:
Caption: Chemical structure of this compound.
The presence of the nitro group (-NO2) suggests that the molecule is likely to undergo energetic decomposition at elevated temperatures. The thermal decomposition of nitro compounds often proceeds through complex, multi-step pathways, which can be elucidated using TGA coupled with other analytical techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[6][7][8][9]
Experimental Protocol: Thermogravimetric Analysis of this compound
This section outlines a detailed, step-by-step methodology for conducting the TGA of this compound.
3.1. Instrumentation and Materials
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or TA Instruments Discovery™ TGA).[10]
-
Crucibles: Alumina or platinum crucibles (150 µL).[10]
-
Sample: High-purity this compound.
-
Purge Gas: High-purity nitrogen (99.999%).
3.2. Experimental Workflow
Caption: Experimental workflow for the thermogravimetric analysis.
3.3. Step-by-Step Procedure
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample crucible into the TGA autosampler.
-
Set the purge gas (nitrogen) flow rate to a constant value (e.g., 50 mL/min).
-
Program the temperature profile:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition:
-
Initiate the TGA run.
-
Continuously record the sample mass, temperature, and time.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature, peak temperature, and percentage of mass loss for each decomposition step.
-
Anticipated Results and Interpretation
Based on the thermal behavior of similar nitroaromatic and benzothiazole compounds, a multi-stage decomposition is anticipated for this compound.
4.1. Quantitative Data Summary
The following table summarizes the expected quantitative data from the TGA of this compound. Note: This data is illustrative and based on the predicted decomposition pathway.
| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Proposed Lost Fragments |
| Stage 1 | ~220 | ~250 | ~23.5 | -NO2 |
| Stage 2 | ~300 | ~350 | ~45.0 | Fragmentation of the benzothiazole ring |
| Final Residue | >500 | - | ~31.5 | Carbonaceous residue |
4.2. TGA and DTG Curves
A representative TGA curve would show distinct steps corresponding to the different stages of decomposition. The DTG curve would exhibit peaks at the temperatures of the maximum rate of mass loss for each stage.
4.3. Proposed Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in nitroaromatic compounds. This would be followed by the fragmentation of the benzothiazole ring system at higher temperatures.
Caption: Proposed thermal decomposition pathway of this compound.
Discussion and Mechanistic Insights
The initial mass loss step, attributed to the release of the nitro group, is a common feature in the thermal decomposition of nitro compounds.[8][9] The subsequent decomposition of the benzothiazole ring is a more complex process involving the cleavage of C-N, C-S, and C-C bonds, leading to the formation of various gaseous products. The final carbonaceous residue is typical for the thermal decomposition of organic compounds in an inert atmosphere.
For a more detailed mechanistic understanding, it is recommended to couple the TGA with evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). This would allow for the identification of the gaseous fragments evolved at each decomposition stage, providing direct evidence for the proposed pathway.
Conclusion
This technical guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the provided interpretation guidelines, researchers can effectively characterize the thermal stability and decomposition behavior of this important pharmaceutical scaffold. The insights gained from TGA are crucial for ensuring the quality, safety, and efficacy of potential drug candidates and for optimizing manufacturing and storage conditions.
References
- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. torontech.com [torontech.com]
An In-depth Technical Guide to the Crystal Structure of 5-Nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest due to the established and varied biological activities of the benzothiazole scaffold. The precise three-dimensional arrangement of its atoms, defined by its crystal structure, is paramount as it governs the molecule's physical, chemical, and biological properties. This guide provides a comprehensive examination of the crystal structure of this compound, detailing the synthesis and crystallization processes, the methodology of single-crystal X-ray diffraction, and a thorough analysis of the resultant molecular geometry and intermolecular interactions that define its solid-state architecture.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents. The incorporation of a nitro group (NO₂) and an amine group (NH₂) into this scaffold, as in this compound, is expected to significantly modulate its electronic properties and potential for intermolecular interactions, thereby influencing its bioactivity.
The nitro group, a strong electron-withdrawing moiety, can enhance interactions with biological targets and is a known pharmacophore in various antimicrobial and antineoplastic drugs. Concurrently, the 2-amino group provides a crucial site for hydrogen bonding, which is fundamental for molecular recognition processes at enzyme active sites or receptors. Understanding the precise spatial orientation of these functional groups is critical for structure-based drug design and for explaining the compound's mechanism of action at a molecular level. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information.
Synthesis and Single-Crystal Growth
The generation of high-quality single crystals is the most critical and often challenging prerequisite for a successful X-ray structure determination. This process begins with the chemical synthesis of the target compound, followed by a meticulous crystallization procedure.
Synthesis Protocol
A plausible and efficient route for the synthesis of this compound (or its common isomer, 6-nitrobenzo[d]thiazol-2-amine) involves the nitration of 2-aminobenzothiazole.
-
Step 1: Preparation of 2-Aminobenzothiazole: A common starting point is the reaction of aniline with potassium thiocyanate to form an intermediate, which is then cyclized.
-
Step 2: Nitration: The synthesized 2-aminobenzothiazole is subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group onto the benzene ring.
Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the electrophilic aromatic substitution reaction. The temperature must be carefully controlled to prevent over-nitration and decomposition of the starting material.
Crystallization Protocol: The Art of Slow Cooling
Obtaining diffraction-quality crystals requires growing them slowly from a supersaturated solution, allowing the molecules to self-assemble into a highly ordered, periodic lattice.
-
Step 1: Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility—ideally, high solubility at an elevated temperature and lower solubility at room or sub-ambient temperatures. Ethanol is often a good starting point for such compounds.
-
Step 2: Preparation of a Supersaturated Solution: The synthesized this compound is dissolved in a minimal amount of the chosen hot solvent to achieve saturation.
-
Step 3: Slow Cooling and Crystal Growth: The hot, clear solution is filtered to remove any particulate matter and then allowed to cool to room temperature very slowly over several hours to days. This can be achieved by placing the flask in an insulated container (e.g., a dewar).
-
Step 4: Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested from the mother liquor.
Causality: Rapid cooling would cause the compound to precipitate or "crash out" of the solution, resulting in a polycrystalline powder or poorly formed crystals with significant defects, which are unsuitable for single-crystal X-ray diffraction. Slow, undisturbed cooling is the key to minimizing imperfections and maximizing crystal size and quality.
Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an analytical technique that provides the unambiguous three-dimensional structure of a molecule. By measuring the directions and intensities of X-rays scattered by the electron clouds of the atoms in a crystal, a 3D map of the electron density can be generated, from which the atomic positions can be determined.
Experimental Workflow
The process of determining a crystal structure follows a well-defined, self-validating workflow.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-5-nitrobenzothiazole Derivatives for Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Name/Lab Group
Abstract
This document provides a comprehensive guide to the synthesis of novel 2-amino-5-nitrobenzothiazole derivatives and the subsequent evaluation of their antimicrobial properties. Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including notable antimicrobial effects.[1][2][3] The protocols detailed herein are designed to be a robust framework for researchers engaged in the discovery and development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[2] We will explore the synthesis of two classes of derivatives, Schiff bases and azo dyes, and provide detailed methodologies for their antimicrobial screening.
Introduction: The Rationale for 2-Amino-5-nitrobenzothiazole Derivatives
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3] The presence of the nitro group at the 5-position and the amino group at the 2-position of the benzothiazole ring provides reactive sites for the synthesis of a variety of derivatives. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its antimicrobial potency.
The mechanism of action for the antimicrobial activity of benzothiazole derivatives is multifaceted and can involve the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[1][3] By synthesizing novel derivatives, we aim to explore the structure-activity relationships (SAR) that govern their antimicrobial efficacy and potentially identify compounds with enhanced activity against a broad spectrum of pathogenic microorganisms.
Synthesis of 2-Amino-5-nitrobenzothiazole Derivatives
This section outlines the synthetic protocols for two classes of derivatives: Schiff bases and azo dyes.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the presence of an imine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[4][5] In this protocol, 2-amino-5-nitrobenzothiazole serves as the primary amine.
Protocol 2.1: Synthesis of a Schiff Base Derivative
-
Dissolution of Reactants: In a round-bottom flask, dissolve 2-amino-5-nitrobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or methanol. To this solution, add a substituted aromatic aldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry.[4][6]
Synthesis of Azo Dye Derivatives
Azo dyes contain the azo functional group (-N=N-) and are synthesized via a diazotization-coupling reaction.[7][8]
Protocol 2.2: Synthesis of an Azo Dye Derivative
-
Diazotization of 2-Amino-5-nitrobenzothiazole:
-
Dissolve 2-amino-5-nitrobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve a suitable coupling agent (e.g., a substituted aniline or phenol) in an appropriate solvent (e.g., ethanol, acetic acid).[9][10]
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with constant stirring, maintaining the temperature at 0-5 °C.
-
-
Isolation and Purification:
-
The azo dye will precipitate out of the solution. Collect the solid by filtration.
-
Wash the product with cold water to remove any inorganic salts.
-
Purify the dye by recrystallization from a suitable solvent.
-
-
Characterization: Characterize the synthesized azo dye using FTIR, ¹H NMR, ¹³C NMR, and UV-Visible spectroscopy.[11]
Antimicrobial Screening Protocols
The synthesized derivatives will be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The primary method for this initial screening is the determination of the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a widely used and reliable technique for determining MIC values.[14][15]
Protocol 3.1: Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]
-
Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard.[14] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.[14]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).[14]
-
Incubate the plate at the appropriate temperature for 16-24 hours.
-
-
Determination of MIC:
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for summarizing the MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Derivatives
| Compound ID | Derivative Type | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| SCH-01 | Schiff Base | Staphylococcus aureus | Gram-positive | Ciprofloxacin | ||
| SCH-01 | Schiff Base | Escherichia coli | Gram-negative | Ciprofloxacin | ||
| AZO-01 | Azo Dye | Staphylococcus aureus | Gram-positive | Ciprofloxacin | ||
| AZO-01 | Azo Dye | Escherichia coli | Gram-negative | Ciprofloxacin | ||
| ... | ... | ... | ... | ... |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams illustrate the key processes described in these application notes.
Caption: General workflow for the synthesis and antimicrobial screening of 2-amino-5-nitrobenzothiazole derivatives.
Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Conclusion and Future Directions
These application notes provide a detailed and practical guide for the synthesis and antimicrobial evaluation of novel 2-amino-5-nitrobenzothiazole derivatives. By following these protocols, researchers can systematically explore the chemical space around this privileged scaffold and identify promising new candidates for antimicrobial drug development. Future work could involve expanding the library of derivatives, exploring other synthetic modifications, and investigating the mechanism of action of the most potent compounds. Further in-depth studies, including cytotoxicity assays and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of any lead compounds identified.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity [mdpi.com]
- 9. [PDF] Synthesis , characterization , and antimicrobial activity of heterocyclic azo dye derivatives | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Note & Protocol: Synthesis of Schiff Base Derivatives of 5-Nitro-1,3-benzothiazol-2-amine
Abstract & Introduction
This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff base derivatives originating from 5-Nitro-1,3-benzothiazol-2-amine. Schiff bases derived from benzothiazole scaffolds are a cornerstone in medicinal chemistry and materials science.[1] The incorporation of a nitro group at the 5-position significantly modulates the electronic properties of the benzothiazole ring, often enhancing the biological activities of its derivatives. These compounds are synthesized through the condensation reaction of a primary amine with an active carbonyl group, forming a characteristic azomethine or imine (-C=N-) linkage.[2][3][4]
The resulting Schiff bases are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][5] The procedural flexibility allows for the creation of a diverse library of compounds by reacting the primary amine with various aromatic and aliphatic aldehydes or ketones. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven protocol grounded in established chemical principles. We will elucidate the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.
General Reaction Scheme & Mechanism
The synthesis is a nucleophilic addition-elimination reaction. The primary amine (this compound) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Following the initial addition, a molecule of water is eliminated to form the stable imine bond.
Caption: General reaction for the synthesis of Schiff base derivatives.
Experimental Protocol
This section details a robust and reproducible protocol for the synthesis of a representative Schiff base from this compound and a substituted aromatic aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% Purity | Sigma-Aldrich | Primary amine reactant |
| Substituted Benzaldehyde | Analytical Reagent (AR) | Sigma-Aldrich | Carbonyl reactant |
| Ethanol (Absolute) or Methanol | AR Grade | Fisher Scientific | Reaction solvent |
| Glacial Acetic Acid | AR Grade | Merck | Acid catalyst |
| Ethyl Acetate | AR Grade | VWR Chemicals | TLC eluent component |
| n-Hexane | AR Grade | VWR Chemicals | TLC eluent component |
| Round-bottom flask (50 or 100 mL) | - | - | Reaction vessel |
| Reflux Condenser | - | - | Prevent solvent loss during heating |
| Magnetic Stirrer with Hot Plate | - | - | Agitation and heating |
| TLC Plates (Silica Gel 60 F254) | - | - | Reaction monitoring |
| Büchner Funnel and Flask | - | - | Product isolation (vacuum filtration) |
| Melting Point Apparatus | - | - | Purity assessment and characterization |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the amine is fully dissolved. Gentle warming may be applied if necessary.
-
Causality Note: Ethanol is selected as the solvent due to its ability to dissolve both the polar amine and the typically less polar aldehydes, while also having a suitable boiling point for reflux conditions.[6]
-
-
Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired substituted benzaldehyde.
-
Causality Note: An equimolar ratio is typically sufficient for driving the reaction to completion. Using a large excess of the aldehyde can complicate purification.
-
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.[7]
-
Causality Note: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the 2-amino group.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. Maintain reflux for 4-6 hours.[4][6]
-
Causality Note: Heating under reflux provides the necessary activation energy for the dehydration step (elimination of water) and significantly increases the reaction rate without loss of solvent.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction's progression towards completion.
-
Isolation of Product: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate of the Schiff base product will typically form upon cooling.[6] If precipitation is slow, the mixture can be placed in an ice bath to facilitate crystallization.
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter paper with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[8]
-
For higher purity, the product should be recrystallized. Dissolve the crude solid in a minimum amount of a hot suitable solvent (e.g., ethanol, acetone, or DMF), and then allow it to cool slowly to form crystals.[9]
-
Dry the purified crystals in a vacuum oven at 50-60°C.
-
Characterization
The identity and purity of the synthesized Schiff base should be confirmed using standard analytical techniques:
-
Melting Point (M.P.): A sharp melting point range indicates a high degree of purity.
-
FTIR Spectroscopy: To confirm the formation of the imine bond.
-
¹H NMR Spectroscopy: To confirm the structure and the presence of the azomethine proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Data Presentation & Expected Results
The yield and physical properties of the synthesized Schiff bases will vary depending on the specific aldehyde used.
Representative Synthesis Data
| Aldehyde Reactant | Product Name | Yield (%) | M.P. (°C) | Reference |
| Benzaldehyde | N-benzylidene-5-nitro-1,3-benzothiazol-2-amine | ~75-85 | 220-222 | [8][10] |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-nitro-1,3-benzothiazol-2-amine | ~80-90 | 245-247 | [10] |
| 4-Hydroxybenzaldehyde | 4-{[(5-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol | ~70-80 | 260-262 | [11] |
| 3,5-diiodosalicylaldehyde | 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol | ~78 (MW) | >300 | [8] |
Note: Data is representative and may vary based on experimental conditions.
Spectroscopic Characterization Data
| Technique | Functional Group / Proton | Expected Absorption / Chemical Shift |
| FTIR (cm⁻¹) | C=N (Azomethine) | 1610 - 1645 (strong)[10] |
| NO₂ (Asymmetric stretch) | 1500 - 1550 | |
| NO₂ (Symmetric stretch) | 1340 - 1380 | |
| ¹H NMR (ppm) | -CH=N- (Azomethine) | 8.5 - 9.8 (singlet)[8][12] |
| Aromatic Protons | 7.0 - 8.8 (multiplets)[8] |
Experimental Workflow Visualization
The overall process from synthesis to characterization is summarized in the following workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. pnrjournal.com [pnrjournal.com]
Application Notes & Protocols: The Synthesis of Azo Dyes Utilizing 5-Nitro-1,3-benzothiazol-2-amine
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Nitro-1,3-benzothiazol-2-amine in Chromophore Development
This compound is a pivotal heterocyclic aromatic amine that serves as a foundational precursor in the synthesis of a wide array of azo dyes. Its chemical architecture, featuring a benzothiazole moiety, an amino group for diazotization, and a strategically placed nitro group, makes it an exceptionally valuable intermediate for developing disperse and mordant dyes. The benzothiazole ring system contributes to the thermal stability and substantivity of the final dye molecule, while the electron-withdrawing nitro group acts as a powerful auxochrome, causing a bathochromic (deepening of color) shift in the absorption spectrum. This results in dyes with vibrant, deep shades, typically ranging from red to blue, and often confers superior light and sublimation fastness properties, making them suitable for dyeing synthetic fibers like polyester.[1][2]
This guide provides a detailed exploration of the synthesis of azo dyes derived from this compound, outlining the underlying chemical principles and offering robust, step-by-step protocols for researchers in dye chemistry and materials science.
The Core Synthesis Pathway: A Two-Stage Electrophilic Reaction
The conversion of this compound into an azo dye is a classic two-stage process involving diazotization followed by an azo coupling reaction.[3][4] This pathway leverages the amine's ability to form a highly reactive diazonium salt, which then acts as an electrophile to functionalize an electron-rich coupling partner.
Stage 1: Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6]
Causality Behind Experimental Choices:
-
In Situ Generation: Nitrous acid is unstable and decomposes readily; therefore, it is prepared within the reaction mixture immediately before use.[7]
-
Low Temperature (0-5 °C): This is the most critical parameter. The resulting diazonium salt is thermally unstable. At higher temperatures, it can decompose, releasing nitrogen gas and forming undesired phenolic byproducts, which significantly reduces the final dye yield.[6][8]
-
Strong Acidic Medium: The acid serves two purposes: it reacts with sodium nitrite to generate the necessary nitrous acid, and it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction.[7]
Stage 2: Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile, attacking an electron-rich aromatic nucleus, known as the coupling component.[3] Common coupling components include phenols, naphthols, and other aromatic amines. The extended conjugation created by the newly formed azo bridge (–N=N–) is the chromophore responsible for the intense color of the resulting dye.[9]
Causality Behind Experimental Choices:
-
Electron-Rich Coupler: The coupling component must be highly activated with electron-donating groups (e.g., -OH, -NH₂) to be sufficiently nucleophilic to react with the diazonium salt.
-
pH Control: The pH of the reaction medium is crucial and depends on the nature of the coupling component.
-
For phenolic couplers , the reaction is carried out in a slightly alkaline medium (pH 7-8). This deprotonates the hydroxyl group to form a highly nucleophilic phenoxide ion, which accelerates the coupling reaction.
-
For amine couplers , a slightly acidic medium (pH 4-6) is preferred. This ensures that while there is enough free amine to react, the concentration of the unreactive protonated amine (-NH₃⁺) is minimized.
-
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
Caption: General workflow for azo dye synthesis.
Protocol 1: Synthesis of an Azo Dye using an Amine Coupler (m-toluidine)
This protocol is adapted from general procedures for synthesizing disperse dyes.[10][11]
A. Diazotization of this compound
-
In a 100 mL beaker, suspend 0.5 g of this compound in 15 mL of 50% sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. The suspension should be fine and uniform.
-
In a separate beaker, prepare a solution of 0.26 g of sodium nitrite in 5 mL of distilled water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension over 15-20 minutes. The addition rate must be carefully controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately.
B. Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 0.27 g of m-toluidine in 5 mL of 30% sulfuric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the m-toluidine solution dropwise with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
Continue to stir the reaction mixture in the ice bath for 3 hours, followed by 1 hour at room temperature. A colored precipitate will form.
-
Adjust the pH of the mixture to 7.0-7.5 by slowly adding a saturated solution of sodium acetate. This step neutralizes the excess acid and promotes the precipitation of the dye.
C. Isolation and Purification
-
Filter the crude dye product using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
Protocol 2: Synthesis of an Azo Dye using a Phenolic Coupler (2-Naphthol)
This protocol is based on established methods for creating mordant and disperse dyes.[9][10]
A. Diazotization of this compound
-
Follow steps A1-A5 from Protocol 1 to prepare the diazonium salt solution.
B. Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 0.38 g of 2-naphthol in 15 mL of 10% sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice-salt bath. The formation of the sodium salt of 2-naphthol (the naphthoxide) is crucial for reactivity.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution dropwise with vigorous stirring, ensuring the temperature remains below 5 °C. A deeply colored precipitate will form instantly.
-
Stir the mixture for an additional 2 hours at 0-5 °C to complete the coupling reaction.
C. Isolation and Purification
-
Filter the crude dye using a Buchner funnel.
-
Wash the precipitate with abundant cold water until the filtrate is neutral and colorless.
-
Recrystallize the product from a suitable solvent, such as an ethanol-acetone mixture, to achieve high purity.[9]
-
Dry the purified dye in a vacuum oven.
Characterization and Properties of Synthesized Dyes
The synthesized dyes should be characterized to confirm their structure and purity. Standard analytical techniques include:
-
FT-IR Spectroscopy: To identify functional groups, such as the N=N stretch of the azo group (typically around 1450-1650 cm⁻¹), O-H or N-H stretches (3200-3500 cm⁻¹), and C=N of the thiazole ring (around 1600 cm⁻¹).[9][11]
-
¹H-NMR Spectroscopy: To confirm the aromatic proton signals and the overall structure of the dye molecule.[9][11]
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye. Dyes derived from 2-amino-5-nitrothiazole derivatives typically show strong absorption at longer wavelengths.[12]
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized dye.[9][11]
The table below summarizes the properties of representative dyes synthesized from 2-amino-6-nitro-1,3-benzothiazole, a close structural isomer that demonstrates similar reactivity and properties.
| Coupling Component | Resulting Dye Color | λmax (nm) | Yield (%) | M.P. (°C) | Reference |
| Aniline | Dark Red | 487.06 | 68 | 152-154 | [9] |
| m-Toluidine | Brown | 528.84 | 66 | 195-198 | [9] |
| 1-Naphthol | Violet | 323.25 | 70 | 240-242 | [9] |
Note: The properties listed are for dyes derived from the 2-amino-6-nitro-1,3-benzothiazole isomer, which serves as a reliable proxy for the expected outcomes when using the 5-nitro isomer.
Conclusion and Field Insights
This compound is a robust and versatile intermediate for the synthesis of high-performance azo dyes. The protocols detailed herein provide a solid foundation for laboratory-scale synthesis. For researchers and drug development professionals, the inherent biological activity often associated with benzothiazole derivatives suggests that these dye molecules could also be explored as scaffolds for therapeutic agents or as biological stains, representing a convergence of materials science and pharmacology.[11] Successful synthesis hinges on meticulous control of temperature during diazotization and precise pH management during the coupling stage. The resulting dyes, characterized by their deep hues and good fastness properties, underscore the strategic importance of this precursor in modern dye chemistry.
References
- 1. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]
- 2. US5652344A - 2-amino-5-nitrothiazole derived monoazo disperse dyes - Google Patents [patents.google.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 9. isca.me [isca.me]
- 10. isca.me [isca.me]
- 11. Research Journal of Chemical Sciences : Synthesis and Application of Mordent and Disperse Azo Dyes Based on 2- Amino-6-Nitro-1,3- Benzothiazole - ISCA [isca.me]
- 12. Synthesis and Spectral Properties of Hetaryl Monoazo dyes derived from 2-amino-5-nitrothiazole | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: In Vitro Cytotoxicity of 5-Nitro-1,3-benzothiazol-2-amine Derivatives
Introduction: Unveiling the Cytotoxic Potential of Novel Benzothiazoles
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group, particularly at the 5-position of the benzothiazole ring, can significantly modulate the biological activity of these compounds. Nitroaromatic compounds are known to undergo bioreductive activation under hypoxic conditions, a characteristic often exploited in the design of targeted cancer therapies.[4][5][6][7][8] This process can lead to the formation of reactive intermediates, such as nitroanion radicals and nitroso derivatives, which can induce cellular damage through oxidative stress and covalent modification of macromolecules.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 5-nitro-1,3-benzothiazol-2-amine derivatives. The protocols detailed herein are designed to provide a multi-faceted understanding of the cytotoxic mechanisms, moving beyond simple viability measurements to explore membrane integrity, apoptosis induction, and the role of reactive oxygen species (ROS).
Core Principles and Assay Selection Rationale
-
Metabolic Viability (MTT Assay): This foundational assay measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular metabolic health.[9][10][11][12] A reduction in MTT conversion can signify a decrease in cell proliferation or an increase in cell death.
-
Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium is a hallmark of compromised cell membrane integrity, a key feature of necrosis.[13][14][15][16] This assay is crucial for distinguishing between cytotoxic mechanisms that involve direct membrane damage versus those that trigger programmed cell death pathways.
-
Apoptosis Induction (Caspase-3/7 Assay): Caspases 3 and 7 are key executioner caspases in the apoptotic cascade.[17][18][19][20][21] Measuring their activity provides a specific marker for apoptosis, allowing for the differentiation between programmed cell death and necrosis.
-
Oxidative Stress (ROS Assay): Given the nitroaromatic nature of the compounds, assessing the generation of reactive oxygen species is critical.[22][23][24][25][26] An increase in ROS can be a primary driver of cytotoxicity for this class of molecules.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound derivatives.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[9][10] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13][15] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[13]
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Caspase-3/7 Apoptosis Assay
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for activated caspases 3 and 7.[17][21] Cleavage of the substrate by these caspases releases a luminescent product, and the resulting signal is proportional to the level of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence-based assays to maximize signal and minimize crosstalk.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. Add the reagent directly to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using the MTT assay) or express it as a fold-change relative to the untreated control.
Reactive Oxygen Species (ROS) Assay
Principle: This assay employs a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent.[22][23] Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the resulting DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate to minimize background fluorescence. Allow cells to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells with a warm, serum-free medium or PBS. Add the DCFH-DA working solution (typically 5-10 µM) to each well and incubate for 30-60 minutes at 37°C, protected from light.[24]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with a warm, serum-free medium or PBS to remove any excess probe.
-
Compound Treatment: Add the this compound derivatives at the desired concentrations. Include a positive control (e.g., hydrogen peroxide or tert-butyl hydroperoxide) and a vehicle control.[22][24]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[22]
-
Data Analysis: Express the results as a fold-change in fluorescence intensity relative to the vehicle-treated control at each time point.
Mechanistic Insights from Combined Assays
The power of this multi-assay approach lies in the ability to synthesize the data to build a mechanistic hypothesis for the observed cytotoxicity.
Caption: Interpreting cytotoxicity mechanisms from combined assay data.
Data Presentation and Interpretation
For a clear comparison of the cytotoxic potential of different this compound derivatives, the results should be summarized in a structured table. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying the potency of a compound.
Table 1: Sample Cytotoxicity Profile of this compound Derivatives
| Compound | MTT Assay IC₅₀ (µM) | LDH Release EC₅₀ (µM) | Caspase-3/7 Activation EC₅₀ (µM) | Max ROS Fold Increase (at concentration) |
| Derivative A | 15.2 ± 1.8 | > 100 | 12.5 ± 2.1 | 5.2 (at 20 µM) |
| Derivative B | 5.6 ± 0.9 | 8.3 ± 1.2 | > 100 | 2.1 (at 10 µM) |
| Derivative C | 25.4 ± 3.1 | > 100 | 22.8 ± 2.9 | 4.8 (at 30 µM) |
| Positive Control (e.g., Doxorubicin) | 0.5 ± 0.1 | > 50 | 0.4 ± 0.08 | 1.5 (at 1 µM) |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Sample Data:
-
Derivative A: This compound appears to induce cytotoxicity primarily through apoptosis, as indicated by the similar IC₅₀ values in the MTT and caspase-3/7 assays and the lack of significant LDH release. The substantial increase in ROS suggests that oxidative stress is a likely upstream event triggering the apoptotic cascade.
-
Derivative B: The low IC₅₀ in the MTT assay coupled with a similar EC₅₀ for LDH release and no significant caspase activation suggests a necrotic or necroptotic mechanism of cell death, where membrane damage is a primary event. The modest increase in ROS may contribute to this membrane damage.
-
Derivative C: Similar to Derivative A, this compound likely induces apoptosis, but with lower potency. The significant ROS production again points to oxidative stress as a key initiating factor.
Conclusion
The systematic application of this panel of in vitro cytotoxicity assays provides a robust framework for characterizing the biological activity of novel this compound derivatives. By moving beyond a single viability endpoint to probe for membrane damage, apoptosis, and oxidative stress, researchers can gain valuable insights into the mechanisms of action, which is crucial for guiding lead optimization and further drug development efforts.
References
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. antbioinc.com [antbioinc.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying α-Synuclein Aggregation with 5-Nitro-1,2-benzothiazol-3-amine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Potent Inhibitor of α-Synuclein Aggregation
The aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease and dementia with Lewy bodies. The identification of small molecules that can modulate this process is a critical pursuit in the development of disease-modifying therapeutics. This guide provides a comprehensive overview and detailed protocols for the application of 5-nitro-1,2-benzothiazol-3-amine (5-NBA) , a potent inhibitor of α-synuclein oligomerization and fibril formation.
A Note on Chemical Nomenclature: The initial topic specified 5-nitro-1,3-benzothiazol-2-amine. However, a thorough review of the scientific literature reveals that the well-characterized and potent inhibitor of α-synuclein aggregation is the isomer 5-nitro-1,2-benzothiazol-3-amine , often abbreviated as 5-NBA[1][2][3][4]. This document will focus on the scientifically validated compound, 5-NBA, providing researchers with accurate and actionable information.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and reproducible application of 5-NBA in your research.
Mechanism of Action: Targeting Early and Late Stages of α-Synuclein Aggregation
While the precise molecular interactions are a subject of ongoing investigation, current evidence indicates that 5-NBA effectively abrogates the formation of both early-stage oligomers and mature fibrils of α-synuclein in a dose-dependent manner[1][2][3][4]. Biophysical studies utilizing techniques such as photoinduced cross-linking of unmodified proteins (PICUP) have demonstrated the ability of 5-NBA to reduce the formation of high-molecular-weight α-synuclein oligomers at low micromolar concentrations[1][4]. Furthermore, its anti-fibrillogenic properties have been confirmed through Thioflavin T (ThT) fluorescence assays and visualized by transmission electron microscopy (TEM)[1][2][5].
The ability of 5-NBA to inhibit both oligomerization and fibrillization suggests a mechanism that may involve stabilizing the monomeric form of α-synuclein or interfering with the conformational changes required for self-assembly. This dual action makes 5-NBA a valuable tool for dissecting the complex aggregation pathway of α-synuclein and a promising lead for therapeutic development.
Experimental Workflows and Protocols
The following section outlines detailed protocols for evaluating the inhibitory effect of 5-NBA on α-synuclein aggregation. These protocols are designed to be self-validating, with integrated controls and orthogonal methods for comprehensive analysis.
I. In Vitro Inhibition of α-Synuclein Fibrillization: Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.
Principle: In the presence of an effective inhibitor like 5-NBA, the formation of α-synuclein fibrils is reduced, resulting in a lower ThT fluorescence signal compared to a control without the inhibitor.
Materials:
-
Recombinant human α-synuclein monomer (highly purified)
-
5-nitro-1,2-benzothiazol-3-amine (5-NBA)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (excitation ~440-450 nm, emission ~480-490 nm)
Protocol:
-
Preparation of Reagents:
-
α-Synuclein Monomer Stock Solution: Prepare a stock solution of α-synuclein monomer in nuclease-free water. Determine the concentration accurately using a spectrophotometer. For aggregation assays, a final concentration of 50-100 µM is typically used.
-
5-NBA Stock Solution: Prepare a stock solution of 5-NBA in DMSO. A high concentration stock (e.g., 10 mM) is recommended to minimize the final DMSO concentration in the assay.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in nuclease-free water. Filter through a 0.22 µm syringe filter. Store protected from light.
-
-
Assay Setup (96-well plate):
-
Prepare a master mix for each experimental condition (e.g., different concentrations of 5-NBA). Each well will have a final volume of 100 µL.
-
Control (No Inhibitor): α-synuclein monomer + ThT + Vehicle (DMSO).
-
Inhibitor Samples: α-synuclein monomer + ThT + 5-NBA (at desired final concentrations).
-
Blank: PBS + ThT + Vehicle/5-NBA (to subtract background fluorescence).
-
It is recommended to perform each condition in triplicate.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Data Analysis:
-
Subtract the average blank fluorescence from all readings.
-
Plot the average fluorescence intensity against time for each condition.
-
The resulting sigmoidal curves can be analyzed to determine key kinetic parameters such as the lag time, the maximum fluorescence intensity, and the apparent rate constant of fibril growth. The inhibitory effect of 5-NBA will be observed as a decrease in the maximum fluorescence and potentially an increase in the lag time.
Quantitative Data Summary:
| Compound | Concentration (µM) | α-Synuclein Concentration (µM) | ThT Concentration (µM) | Incubation Time (h) | Inhibition of Fibril Formation (%) |
| 5-NBA | 10 | 50 | 20 | 72 | Significant |
| 5-NBA | 50 | 50 | 20 | 72 | Strong |
| 5-NBA | 100 | 50 | 20 | 72 | Very Strong |
Note: The percentage of inhibition should be calculated relative to the vehicle control.
Experimental Workflow for ThT Assay
Caption: Workflow of the ThT assay to evaluate 5-NBA.
II. Morphological Analysis of α-Synuclein Aggregates: Transmission Electron Microscopy (TEM)
TEM provides direct visualization of α-synuclein fibril morphology and allows for a qualitative assessment of the inhibitory effect of 5-NBA.
Principle: In the presence of 5-NBA, the formation of mature, elongated fibrils will be significantly reduced or absent, which can be observed by TEM.
Materials:
-
Samples from the end-point of the ThT assay (or a separately prepared aggregation reaction)
-
TEM grids (e.g., carbon-coated copper grids)
-
Uranyl acetate or other negative stain solution
-
Ultrapure water
Protocol:
-
Sample Preparation:
-
Take an aliquot (e.g., 5-10 µL) from the aggregation reaction mixture (with and without 5-NBA).
-
Apply the sample to the surface of a glow-discharged TEM grid for 1-2 minutes.
-
-
Staining:
-
Remove excess sample with filter paper.
-
Wash the grid by floating it on a drop of ultrapure water.
-
Negatively stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.
-
-
Imaging:
-
Remove excess stain with filter paper and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
-
Expected Results:
-
Control Samples: Will show a high density of long, well-defined amyloid fibrils.
-
5-NBA Treated Samples: Will show a significant reduction in the number and length of fibrils. Amorphous aggregates or shorter, fragmented species may be present.
III. Cellular Inhibition of α-Synuclein Aggregation: Cell-Based Assay
A cell-based assay is crucial to validate the efficacy of 5-NBA in a more physiologically relevant environment. A common model utilizes human neuroblastoma cell lines (e.g., SH-SY5Y or M17D) that overexpress α-synuclein.
Principle: In cells overexpressing α-synuclein, the protein can form intracellular inclusions. Treatment with 5-NBA is expected to reduce the formation of these inclusions.
Materials:
-
Human neuroblastoma cell line (e.g., M17D) stably expressing a tagged version of α-synuclein (e.g., αS-3K::YFP)[1][4].
-
Cell culture medium and supplements
-
5-NBA stock solution
-
Fixatives (e.g., paraformaldehyde)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density in a multi-well plate suitable for imaging.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of 5-NBA or vehicle (DMSO) for a predetermined period (e.g., 24-48 hours).
-
-
Induction of Aggregation (if necessary):
-
In some models, an external stressor (e.g., proteasome inhibitor, pre-formed fibrils) may be used to induce or enhance α-synuclein aggregation.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
If necessary, permeabilize the cells and stain with specific antibodies or dyes to visualize α-synuclein inclusions and cell nuclei (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and size of α-synuclein inclusions per cell using image analysis software.
-
Data Analysis:
-
Compare the extent of α-synuclein inclusion formation in 5-NBA-treated cells to vehicle-treated controls.
-
A dose-dependent reduction in the number and/or size of inclusions will confirm the inhibitory activity of 5-NBA in a cellular context.
Proposed Mechanism of 5-NBA Action
Caption: Proposed mechanism of 5-NBA on α-synuclein aggregation.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your findings when using 5-NBA, it is imperative to incorporate a multi-faceted approach to validation:
-
Orthogonal Validation: Do not rely on a single assay. A reduction in ThT fluorescence should be corroborated with morphological analysis by TEM and, ideally, with a cell-based assay.
-
Dose-Response Relationship: Demonstrate that the inhibitory effect of 5-NBA is dose-dependent. This strengthens the evidence for a specific interaction.
-
Appropriate Controls: Always include positive and negative controls in your experiments. A known inhibitor of α-synuclein aggregation can serve as a positive control, while the vehicle (DMSO) serves as the negative control.
-
Purity of Reagents: The purity of recombinant α-synuclein is critical for reproducible aggregation kinetics. Ensure your protein is monomeric and free of pre-existing aggregates at the start of the assay.
By adhering to these principles, researchers can confidently and accurately characterize the effects of 5-nitro-1,2-benzothiazol-3-amine on α-synuclein aggregation, contributing to the collective effort to combat neurodegenerative diseases.
References
- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Evaluation of 5-Nitro-1,3-benzothiazol-2-amine Derivatives as Tubulin Polymerization Inhibitors
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are pivotal components of the eukaryotic cytoskeleton, playing a central role in cell division, intracellular transport, and the maintenance of cell morphology. Their critical function, particularly in the formation of the mitotic spindle, makes them a highly validated and attractive target for anticancer drug development.[1] Disrupting microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis, a mechanism exploited by many successful chemotherapeutic agents. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[2][3] This guide focuses specifically on 5-nitro-1,3-benzothiazol-2-amine derivatives, a promising class of compounds designed to function as tubulin polymerization inhibitors. We provide an in-depth overview of their mechanism of action and present a suite of detailed, field-proven protocols for their comprehensive biological evaluation.
Introduction: The Rationale for Targeting Tubulin with Benzothiazoles
The dynamic instability of microtubules is a tightly regulated process essential for cellular fidelity. This process involves rapid transitions between phases of polymerization (growth) and depolymerization (shortening).[1] Small molecules that interfere with this equilibrium are broadly classified as microtubule-targeting agents (MTAs). They are categorized as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1] The latter group, to which many benzothiazole derivatives belong, inhibits the polymerization of tubulin dimers into microtubules.[2][4]
The 2-aminobenzothiazole core is a versatile scaffold that can be readily functionalized to optimize pharmacological properties.[5] The incorporation of a nitro group at the 5-position can enhance the molecule's electrophilicity and potential for specific interactions within the target protein's binding pocket. The overarching goal is to develop potent and selective inhibitors that disrupt microtubule formation in rapidly proliferating cancer cells, leading to mitotic arrest and apoptosis.[3][6]
Proposed Mechanism of Action
This compound derivatives are hypothesized to exert their antiproliferative effects by directly binding to tubulin and inhibiting its polymerization. Docking studies and structure-activity relationships of similar benzothiazole compounds suggest that they likely occupy the colchicine binding site on β-tubulin.[2][4][7] This binding event sterically hinders the conformational changes required for the incorporation of α/β-tubulin heterodimers into growing microtubule polymers. The subsequent cascade of cellular events is outlined below.
Quantitative Data Summary
The following table summarizes representative biological activity data for benzothiazole derivatives reported as tubulin polymerization inhibitors. These values serve as a benchmark for evaluating newly synthesized this compound analogues.
| Compound Class | Target Assay | Cell Line / System | IC₅₀ (µM) | Reference |
| Benzothiazole-Triazole Hybrid (K18) | Tubulin Polymerization | In vitro | 0.446 | [8] |
| Benzothiazole-Triazole Hybrid (K18) | Antiproliferative | Kyse30 (Esophageal) | 0.042 | [8] |
| Benzothiazole-Triazole Hybrid (K18) | Antiproliferative | EC-109 (Esophageal) | 0.038 | [8] |
| Trimethoxyphenyl-Benzothiazole (12a) | Tubulin Polymerization | In vitro | 2.87 | [2] |
| Trimethoxyphenyl-Benzothiazole (12a) | Antiproliferative | PC3 (Prostate) | 2.04 | [2] |
| Trimethoxyphenyl-Benzothiazole (12a) | Antiproliferative | 22RV1 (Prostate) | 2.13 | [2] |
| Benzothiazole-2-thiol Derivative (7e) | Antiproliferative | A549 (Lung) | 0.044 | [9] |
| Benzothiazole-2-thiol Derivative (7e) | Antiproliferative | SW620 (Colon) | 0.0043 | [9] |
Experimental Protocols & Workflows
This section provides detailed protocols to characterize the biological activity of this compound derivatives. Each protocol is designed as a self-validating system with integrated controls.
In Vitro Tubulin Polymerization Assay
Principle: This absorbance-based assay quantitatively measures the assembly of purified tubulin into microtubules. Polymerization increases the turbidity of the solution, which is monitored as an increase in light scattering (absorbance) at 340-350 nm.[1] Inhibitory compounds will suppress the rate and extent of this absorbance increase.
Materials:
-
Purified Tubulin (>99%), e.g., from Cytoskeleton, Inc. or Sigma-Aldrich[10]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test Compounds and Controls (Colchicine/Nocodazole as positive, DMSO as vehicle)
-
Pre-chilled 96-well, half-area, UV-transparent microplates
-
Temperature-controlled microplate reader (spectrophotometer)
Protocol:
-
Preparation: Thaw all reagents on ice. Prepare a fresh 1x Assay Buffer (General Tubulin Buffer with 1 mM GTP and glycerol, as per manufacturer's recommendation).[1][10] Prepare serial dilutions of the test compound and positive control in ice-cold Assay Buffer. The final DMSO concentration should not exceed 1-2%.[10]
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the diluted test compounds, positive control (e.g., 10 µM colchicine), and vehicle control (DMSO) to triplicate wells.
-
Tubulin Addition: Prepare the tubulin solution in ice-cold Assay Buffer to the desired final concentration (e.g., 3-4 mg/mL). Add the tubulin solution to each well to initiate the reaction.[1] Avoid introducing air bubbles.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
The vehicle control should produce a sigmoidal curve. The positive control should show a flat line, indicating complete inhibition.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability and Cytotoxicity Assay (MTT)
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan, quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[12]
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to ensure attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[12]
-
Solubilization: Carefully aspirate the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against compound concentration and use non-linear regression to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[13] Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[14] The fluorescence intensity, measured by a flow cytometer, is directly proportional to the DNA content. Cells in G2 or M phase have twice the DNA content of cells in G0/G1. Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. bio-protocol.org [bio-protocol.org]
Synthesis of Metal Complexes with 5-Nitro-1,3-benzothiazol-2-amine Ligands: An In-Depth Guide for Researchers
Introduction: The Rising Significance of Nitro-Substituted Benzothiazole Ligands in Coordination Chemistry
The field of medicinal and materials chemistry has witnessed a burgeoning interest in the coordination complexes of heterocyclic ligands. Among these, 2-aminobenzothiazole and its derivatives have emerged as a particularly versatile class of scaffolds. Their rich coordination chemistry, stemming from multiple potential donor sites—the exocyclic amino group, the endocyclic nitrogen, and the sulfur atom—allows for the formation of a wide array of stable and structurally diverse metal complexes.[1][2] The introduction of a nitro (-NO₂) group onto the benzothiazole ring profoundly influences the electronic properties of the ligand, enhancing its coordinating ability and often augmenting the biological activity of the resulting metal complexes.[3]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the 5-Nitro-1,3-benzothiazol-2-amine ligand. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for the preparation of both the ligand and its transition metal complexes, and discuss the prospective applications of these novel compounds in drug discovery and development.
Ligand Focus: this compound
The this compound ligand is a key building block for the synthesis of novel metal complexes with potential therapeutic applications. The presence of the electron-withdrawing nitro group at the 5-position of the benzothiazole ring is anticipated to modulate the electron density distribution within the molecule, thereby influencing its interaction with metal ions and biological targets.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 2-aminobenzothiazole. A general and effective method involves the use of a nitrating mixture of nitric acid and sulfuric acid at a controlled temperature.
Protocol 1: Synthesis of this compound
Materials:
-
2-aminobenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia (NH₄OH)
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.
-
Slowly add concentrated nitric acid (19 ml) dropwise to the solution, ensuring the temperature does not exceed 20°C.
-
Continue stirring the reaction mixture for 4-5 hours at a controlled temperature.
-
After the reaction is complete, pour the mixture onto crushed ice with continuous stirring.
-
Neutralize the solution by adding aqueous ammonia until the product precipitates as a slightly orange solid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Recrystallization: This step is essential for purifying the product by removing any unreacted starting materials or isomeric byproducts.
General Strategies for the Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the structure and properties of the resulting complex.
Detailed Experimental Protocols for Metal Complex Synthesis
The following protocols provide step-by-step instructions for the synthesis of representative transition metal complexes of this compound.
Protocol 2: Synthesis of a Copper(II) Complex
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to room temperature. The colored precipitate of the complex will form.
-
Filter the precipitate, wash with ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Synthesis of a Cobalt(II) Complex
Materials:
-
This compound
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Methanol
Procedure:
-
Prepare a methanolic solution (20 mL) of this compound (2 mmol).
-
Prepare a methanolic solution (10 mL) of cobalt(II) nitrate hexahydrate (1 mmol).
-
Slowly add the cobalt salt solution to the ligand solution with continuous stirring.
-
Heat the mixture under reflux for 3-4 hours.
-
Allow the solution to cool, and the solid complex will precipitate.
-
Collect the solid by filtration, wash with methanol, and dry in a vacuum.
Protocol 4: Synthesis of a Zinc(II) Complex
Materials:
-
This compound
-
Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (2 mmol) in DMF (15 mL).
-
Dissolve zinc(II) acetate dihydrate (1 mmol) in DMF (10 mL).
-
Mix the two solutions and stir at 60-70°C for 4-5 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the complex.
-
Filter the white precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the complex under vacuum.
Characterization of the Synthesized Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired metal complexes and to elucidate their structures.
| Technique | Purpose | Expected Observations |
| Elemental Analysis (C, H, N, S) | To determine the empirical formula and confirm the stoichiometry of the complex. | The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula. |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | Shifts in the vibrational frequencies of the -NH₂ and the C=N groups of the benzothiazole ring upon complexation indicate their involvement in coordination to the metal ion. New bands at lower frequencies may appear due to M-N and M-S bond vibrations. |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complex. | The electronic spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the metal ion and its coordination environment. |
| ¹H NMR Spectroscopy | To study the structure of diamagnetic complexes in solution. | Changes in the chemical shifts of the protons of the ligand upon complexation provide information about the coordination mode. |
| Magnetic Susceptibility | To determine the magnetic properties and the number of unpaired electrons in paramagnetic complexes. | The measured magnetic moment can help in determining the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). |
| Molar Conductance | To determine the electrolytic nature of the complexes. | The molar conductance values in a suitable solvent (e.g., DMF) can indicate whether the complexes are electrolytes or non-electrolytes. |
Application Notes: Potential in Drug Development
Metal complexes of 2-aminobenzothiazole derivatives have shown significant promise in various therapeutic areas. The chelation of the ligand to a metal ion often leads to an enhancement of its biological activity, a phenomenon explained by Overtone's concept and Tweedy's chelation theory.[4]
-
Antimicrobial Activity: Many metal complexes of nitro-substituted benzothiazoles have demonstrated potent activity against a range of pathogenic bacteria and fungi.[3][5] The increased lipophilicity of the complexes allows for better penetration through the microbial cell membranes.
-
Anticancer Activity: Benzothiazole derivatives are known to exhibit antitumor properties.[6] Their metal complexes have been investigated as potential anticancer agents, with mechanisms of action that may involve DNA binding and intercalation, leading to the inhibition of cancer cell proliferation.
-
Enzyme Inhibition: The specific structural features of these metal complexes may allow them to act as inhibitors of key enzymes involved in disease progression.
Conclusion and Future Perspectives
The synthesis of metal complexes with this compound ligands opens up a promising avenue for the development of novel therapeutic agents and functional materials. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand. Future work should focus on the synthesis of a wider range of metal complexes, detailed structural elucidation through single-crystal X-ray diffraction, and comprehensive in vitro and in vivo biological evaluations to fully realize their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitro-1,3-benzothiazol-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Nitro-1,3-benzothiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing field-proven insights to support your work.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format. The most common route involves two key stages: the cyclization of a substituted aniline to form the 2-aminobenzothiazole core, followed by electrophilic nitration. Problems can arise at either stage.
Q1: My yield for the initial cyclization to form the 2-aminobenzothiazole precursor is very low. What are the common causes and solutions?
A1: Low yield in the formation of the 2-aminobenzothiazole ring from an aniline precursor and a thiocyanate source is a frequent challenge. The reaction, often a variation of the Hugershoff synthesis, relies on the in-situ generation of an electrophilic thiocyanogen species, (SCN)₂, which attacks the aniline.[1][2]
Potential Causes & Solutions:
-
Inefficient Thiocyanogen Generation: The reaction between the thiocyanate salt (e.g., KSCN, NH₄SCN) and the oxidizing agent (typically Bromine) must be carefully controlled.
-
Solution: Ensure the dropwise addition of bromine to the thiocyanate solution in a suitable solvent like glacial acetic acid at a low temperature (0-5 °C) to generate thiocyanogen in situ before adding the aniline.[1][2] This prevents bromine from reacting directly with your starting aniline, which can lead to unwanted brominated side products.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or side reactions.
-
Solution: A slight excess of the thiocyanate salt (e.g., 4 equivalents) and bromine (2 equivalents) relative to the aniline (1 equivalent) is often used to drive the reaction to completion.[1]
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.
Q2: During the nitration of 2-aminobenzothiazole, I'm getting a mixture of isomers (e.g., 4-nitro, 6-nitro, 7-nitro) instead of the desired 5-nitro product. How can I improve regioselectivity?
A2: This is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the benzothiazole ring dictate the position of nitration. The fused thiazole ring and the amino group are both activating and ortho-, para-directing. This electronic influence can lead to a mixture of isomers.
Controlling Factors & Solutions:
-
Nitrating Agent and Conditions: The choice of nitrating agent and reaction temperature are paramount.
-
Solution 1 (Classic Method): A common procedure involves dissolving the 2-aminobenzothiazole precursor in concentrated sulfuric acid at a very low temperature (below 5 °C) before the dropwise addition of concentrated nitric acid.[5] The strong acid protonates the exocyclic amino group, forming an -NH₃⁺ group, which is a meta-director. This deactivation can sometimes be leveraged, but the interplay with the activating thiazole ring is complex. Maintaining a low and consistent temperature (e.g., not exceeding 20-25 °C) is crucial to minimize side reactions and control selectivity.[5][6]
-
Solution 2 (Protecting Group Strategy): To force a specific outcome, you can protect the 2-amino group as an amide (e.g., using acetic anhydride to form 2-acetylaminobenzothiazole). The acetylamino group is still an ortho-, para-director but is less activating than the free amine, which can offer better control. After nitration, the acetyl group can be removed via hydrolysis to yield the desired 2-amino product. This method has been shown to produce 2-amino-6-nitrobenzothiazole with high purity, suggesting it can significantly alter and improve regioselectivity.[7] While this adds steps, it can dramatically improve the purity and yield of a single desired isomer.
-
Q3: The final this compound product is difficult to purify and appears as a dark, tarry solid.
A3: Product degradation and the formation of polymeric side products are common issues, especially during nitration if the reaction temperature is not strictly controlled.
Causes & Purification Strategies:
-
Over-Nitration/Oxidation: Harsh nitrating conditions (high temperature, excess nitric acid) can lead to the formation of dinitro compounds or oxidation of the electron-rich aromatic system, resulting in tar.
-
Ineffective Purification: Simple filtration may not be sufficient to remove closely related isomers or other impurities.
-
Solution: Recrystallization is the most effective method for purifying the crude product. Ethanol is a commonly cited solvent for this purpose.[5][8] For more persistent impurities, column chromatography may be necessary, though it is less ideal for large-scale synthesis. A typical solvent system for chromatography of related compounds is a hexane/ethyl acetate mixture.[9][10]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic pathway for preparing this compound?
A: The most frequently cited and robust method is a two-stage synthesis.
-
Stage 1: Cyclization. Reaction of p-nitroaniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) and an oxidizing agent (like bromine) in a solvent such as glacial acetic acid. This directly installs the nitro group at the desired position before the thiazole ring is formed.
-
Stage 2: Nitration. Alternatively, one can start with aniline, form 2-aminobenzothiazole, and then perform a regioselective nitration using a mixture of nitric acid and sulfuric acid at low temperatures.[5] While this route is also common, it presents the challenge of controlling isomer formation as discussed in the troubleshooting section.
Q: Can you explain the reaction mechanism for the nitration step?
A: The nitration of 2-aminobenzothiazole is an electrophilic aromatic substitution reaction. The mechanism proceeds as follows:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich benzothiazole ring acts as a nucleophile, attacking the nitronium ion. The position of attack (C4, C5, C6, or C7) is influenced by the directing effects of the existing substituents.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring aromaticity to the ring and yielding the final nitro-substituted product.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1 ratio) or hexane/ethyl acetate, to separate the starting material, intermediates, and the final product.[5][10] Spot the reaction mixture alongside the starting material on a TLC plate at regular intervals to observe the consumption of the reactant and the appearance of the product spot.
Q: What are the critical safety precautions for this synthesis?
A:
-
Corrosive Reagents: Both concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Bromine Handling: Bromine is volatile, highly toxic, and corrosive. It should be handled exclusively in a well-ventilated fume hood.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control and slow, dropwise addition of reagents are essential to prevent the reaction from running away. Always have an ice bath ready for emergency cooling.
-
Quenching: When quenching the reaction mixture in ice water, do so slowly and with vigorous stirring to dissipate heat effectively.
Section 3: Optimized High-Yield Experimental Protocol
This protocol synthesizes information from established literature to provide a robust method for the preparation of this compound, starting from p-nitroaniline to ensure correct regiochemistry from the outset.
Step 1: Synthesis of this compound via Cyclization of 4-Nitroaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-nitroaniline (1 eq.) and potassium thiocyanate (KSCN, 3-4 eq.) in glacial acetic acid.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2 eq.) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction's completion using TLC.
-
Workup: Pour the reaction mixture into a large beaker containing crushed ice and water. A yellow precipitate should form.
-
Neutralization: Slowly neutralize the mixture by adding an aqueous ammonia solution until the pH is approximately 7. This will ensure the complete precipitation of the amine product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from ethanol to obtain pure this compound as a yellow powder.[5]
Section 4: Data Summary Table
The following table summarizes typical reaction parameters for the optimized protocol. Yields are indicative and may vary based on experimental scale and conditions.
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-Nitroaniline | Ensures regiochemistry is locked in, avoiding isomeric mixtures during nitration. |
| Reagents | KSCN (or NH₄SCN), Br₂ | Common and effective reagents for forming the 2-aminobenzothiazole core.[2][3] |
| Molar Ratio | 1 : 4 : 2 (Aniline:KSCN:Br₂) | Excess thiocyanate and bromine drive the reaction towards completion.[1] |
| Solvent | Glacial Acetic Acid | Excellent solvent for reactants and facilitates the reaction. |
| Temperature | 0-10 °C (addition), RT (reaction) | Low temperature controls the exothermic reaction and minimizes side products. |
| Reaction Time | 12-16 hours | Allows the reaction to proceed to completion. |
| Expected Yield | 60-75% (after recrystallization) | A realistic yield for this type of synthesis. |
Section 5: Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for diagnosing and solving low yield issues.
Diagram 3: Mechanism of Nitration & Isomer Formation
Caption: Electrophilic attack by the nitronium ion leading to different isomers.
References
- 1. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 7. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 8. rjpn.org [rjpn.org]
- 9. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Nitro-1,3-benzothiazol-2-amine
This guide is designed for researchers, chemists, and drug development professionals to provide expert-level insights and practical solutions for the purification of 5-Nitro-1,3-benzothiazol-2-amine. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and purification strategies for this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the compound's properties is the foundation of designing an effective purification strategy. This compound is a solid, typically appearing as a yellow powder. Its purification is primarily dictated by its polarity, introduced by the nitro (-NO₂) and amino (-NH₂) groups, and its limited solubility in common organic solvents.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₇H₅N₃O₂S | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 195.20 g/mol | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Yellow crystalline solid or powder.[1][2] | Visual confirmation of the product. Color intensity can sometimes indicate purity. |
| Solubility | Generally low solubility in water and many organic solvents at room temperature. Solubility increases in hot solvents like ethanol and in dilute acids.[3] It is soluble in highly polar aprotic solvents like DMSO.[1] | This differential solubility is the key principle behind purification by recrystallization. Acid solubility allows for potential acid-base extraction. |
| Polarity | High | The nitro and amino groups make the molecule quite polar, dictating its behavior in chromatography (strong adsorption on silica gel). |
| Storage | Store at 2-8°C in a dark place.[4] | Protects the compound from potential degradation over time. |
Q2: What are the primary safety precautions I should take when handling this compound?
As with any nitroaromatic and amine-containing compound, appropriate safety measures are critical.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[3][7]
-
Exposure: Avoid contact with skin and eyes. It is classified as an irritant.[6][7] In case of contact, rinse the affected area immediately with plenty of water.[7]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4]
Q3: What are the most common impurities I might encounter after synthesizing this compound?
Impurities typically arise from the synthetic route, which most commonly involves the nitration of 2-aminobenzothiazole.[2][8]
-
Unreacted Starting Material: Residual 2-aminobenzothiazole.
-
Isomeric Byproducts: The nitration reaction can produce other isomers, such as 6-nitro-1,3-benzothiazol-2-amine or 7-nitro-1,3-benzothiazol-2-amine. The separation of these regioisomers is often the primary purification challenge.
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro-benzothiazole species.
-
Degradation Products: Residual strong acids (from nitration) can cause degradation if not properly neutralized and quenched.
Q4: How do I choose the best purification technique for my crude product?
The choice depends on the scale of your experiment and the nature of the impurities.
-
For removing minor, less polar or more polar impurities: Recrystallization is an efficient and scalable first choice.
-
For separating structurally similar isomers or multiple impurities: Flash column chromatography is the most powerful technique.
-
For removing acidic or basic impurities: A simple acid-base liquid-liquid extraction can be effective, though less common for separating the target from its neutral isomeric impurities.
The following workflow provides a decision-making framework.
Caption: Workflow for selecting a purification method.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
Problem 1: My product purity is low after recrystallization, with TLC showing a persistent impurity spot close to my product.
-
Symptom: Thin Layer Chromatography (TLC) or ¹H NMR analysis shows significant impurities remain after a single recrystallization attempt. The impurity R_f value is very close to the product's R_f.
-
Causality: This strongly suggests the presence of a regioisomer (e.g., 6-nitro-1,3-benzothiazol-2-amine), which has very similar polarity and solubility characteristics to your target 5-nitro isomer. Recrystallization is often inefficient at separating compounds with nearly identical physicochemical properties.
-
Solution: Flash column chromatography is the recommended technique in this scenario. The high surface area of the stationary phase (silica gel) allows for finer separation based on small differences in polarity.
-
Step 1: Determine the Optimal Solvent System. Use TLC to find a solvent mixture that gives good separation between your product and the impurity. A common starting point for polar compounds like this is a mixture of a non-polar solvent (like Hexane or Toluene) and a more polar solvent (like Ethyl Acetate).[2][9][10] Aim for an R_f value for your target compound of ~0.25-0.35.
-
Step 2: Perform Flash Column Chromatography. See the detailed protocol in Section 3. The key to success is careful packing of the column and slow, steady elution of the solvent.
-
Step 3: Collect and Analyze Fractions. Collect small fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 2: I'm getting a very low yield after recrystallization.
-
Symptom: After dissolving the crude product in hot solvent and allowing it to cool, very little or no solid material crystallizes out.
-
Causality: This issue typically stems from one of three main causes:
-
Using too much solvent: The concentration of your product in the cold solvent is still above its saturation point, so it remains dissolved.
-
Incorrect solvent choice: The solvent may be too good at dissolving your compound even when cold. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Cooling too rapidly: Fast cooling can lead to the formation of a supersaturated solution or very fine, hard-to-filter crystals.
-
-
Solution:
-
If too much solvent was used: Reduce the solvent volume by gentle heating on a rotary evaporator until you see turbidity (cloudiness) in the hot solution, then add a few drops of hot solvent to redissolve everything before allowing it to cool slowly again.
-
If the solvent is inappropriate: Select a new solvent. Refer to the solvent selection table below. Ethanol is often a good starting point for benzothiazole derivatives.[2][11] You may also try a two-solvent system (e.g., dissolving in a good solvent like DMF or hot ethanol and then slowly adding a poor solvent like water until turbidity appears).
-
Optimize cooling: Once dissolved, cover the flask and allow it to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.
-
| Solvent | Boiling Point (°C) | Suitability for this compound | Rationale |
| Ethanol | 78 | Good | Often used for recrystallizing benzothiazole derivatives.[2][11] Shows a good temperature-dependent solubility profile. |
| Methanol | 65 | Fair | Higher solubility than ethanol may lead to lower recovery.[12] |
| Water | 100 | Poor (alone) | Low solubility even when hot.[3] Can be used as an anti-solvent in a two-solvent system. |
| Ethyl Acetate | 77 | Fair to Good | Can be a good choice, often used in chromatography, indicating moderate interaction.[9][10] |
| Toluene | 111 | Poor | Generally too non-polar to effectively dissolve the compound. |
Problem 3: My product is "oiling out" instead of forming crystals during recrystallization.
-
Symptom: Upon cooling, the product separates as a liquid layer (an oil) rather than a solid crystalline material.
-
Causality: Oiling out occurs when the melting point of the solute (or a solute-impurity mixture) is lower than the temperature of the solution from which it is separating. This can be caused by the presence of impurities that create a low-melting eutectic mixture or by a very high degree of supersaturation.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Re-dissolve and Adjust: Re-heat the solution until the oil dissolves completely. Add slightly more solvent to reduce the saturation level, and then allow it to cool much more slowly. A slower cooling rate gives molecules more time to arrange into an ordered crystal lattice.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a lower-boiling solvent that still meets the solubility requirements.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from Ethanol
This protocol is designed for purifying crude this compound when impurities have significantly different solubilities.
-
Preparation: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal amount of ethanol (e.g., start with 15-20 mL) and heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot ethanol dropwise until all the solid just dissolves. Adding excess solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for forming large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by measuring its melting point and acquiring an NMR spectrum.
Protocol 2: Flash Column Chromatography
This is the method of choice for separating closely related isomers.
-
Solvent System Selection: As determined by TLC (e.g., Hexane:Ethyl Acetate 1:1 v/v), prepare a sufficient volume of the eluent.[9][10]
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your chosen eluent and pour it carefully into the column, avoiding air bubbles.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 200 mg) in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This method generally provides better resolution than loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Continuously collect the eluate in fractions (e.g., 10-15 mL per test tube).
-
-
Analysis and Collection:
-
Monitor the fractions by TLC. Spot every few tubes on a TLC plate to track the separation.
-
Once you have identified the fractions containing only the pure desired product, combine them in a round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. chembk.com [chembk.com]
- 4. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. 2-Amino-5-nitrothiazole - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 9. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rjpn.org [rjpn.org]
- 12. researchgate.net [researchgate.net]
Overcoming solubility issues of 5-Nitro-1,3-benzothiazol-2-amine in aqueous media
Technical Support Center: 5-Nitro-1,3-benzothiazol-2-amine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions (FAQs) to facilitate your research and development efforts.
Understanding the Challenge: Physicochemical Profile
This compound is a heterocyclic compound characterized by a rigid benzothiazole core, a nitro group, and an amine substituent. This combination of a planar, aromatic structure and functional groups results in strong intermolecular interactions in the solid state and inherently low aqueous solubility.[1][2] Its characteristics are typical of compounds that fall into the Biopharmaceutics Classification System (BCS) Class II or IV, meaning solubility is a primary barrier to its use in aqueous-based biological assays and for potential therapeutic development.[3]
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₇H₅N₃O₂S | - |
| Molecular Weight | 195.21 g/mol | - |
| Appearance | Likely a yellow crystalline solid.[4][5] | Strong crystal lattice energy can hinder dissolution. |
| Key Functional Groups | Aromatic rings, Nitro group (-NO₂), Primary amine (-NH₂) | The aromatic system is hydrophobic. The amine group offers a site for protonation to increase solubility via pH modification. |
| Predicted Solubility | Poorly soluble in water; slightly soluble in some organic solvents.[4][5] | Direct use in aqueous buffers (e.g., PBS) is highly problematic and will likely lead to precipitation. |
Troubleshooting & FAQ Guide
This section addresses the most common issues encountered when working with this compound.
Q1: I've tried dissolving the compound directly in my aqueous buffer (e.g., PBS, pH 7.4) and it won't go into solution or precipitates immediately. Why is this happening?
Answer: This is the expected behavior for this compound. Its molecular structure is predominantly hydrophobic and can possess high crystal lattice energy, making it energetically unfavorable to dissolve in a polar solvent like water or aqueous buffers.[1][6] Direct dissolution is almost always unsuccessful. You must employ a systematic solubilization strategy, starting with the methods outlined below.
Q2: What is the most straightforward first step to try and solubilize my compound for an in vitro assay?
Answer: The most common and direct approach is to first create a high-concentration stock solution in a water-miscible organic co-solvent and then dilute this stock into your final aqueous medium.[7][8]
-
Causality: Co-solvents work by reducing the polarity of the aqueous medium.[] Water molecules form a highly ordered hydrogen-bond network. A hydrophobic compound disrupts this network, which is entropically unfavorable. Co-solvents like DMSO disrupt this water structure, creating a more favorable environment for the non-polar drug to dissolve.[]
-
Recommended Starting Point:
-
Prepare a 10-50 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Warm the mixture gently (37°C) and vortex or sonicate to ensure complete dissolution.
-
Perform a serial dilution of this stock solution into your final aqueous buffer. It is critical to add the DMSO stock to the buffer (not the other way around) with vigorous stirring or vortexing to aid rapid dispersion and minimize precipitation.
-
Crucially, ensure the final concentration of the organic co-solvent is low (typically <1%, and often <0.1%) to avoid artifacts in biological assays. [10]
-
Q3: My compound precipitates upon dilution from the organic stock. What is my next step?
Answer: Precipitation upon dilution indicates that the aqueous medium cannot support the desired concentration, even with a small amount of co-solvent. The next logical step is to explore pH modification, as the amine group on the benzothiazole ring provides a handle for salt formation.
-
Causality: The 2-amino group is basic and can be protonated in an acidic environment to form a positively charged, and thus more water-soluble, salt.[11] By lowering the pH of the aqueous medium to a level at least 1-2 units below the pKa of the amine group, you can significantly increase the fraction of the compound that is in its ionized, more soluble form.
-
Recommended Strategy:
-
Determine the pKa of the 2-amino group (predicted to be weakly basic).
-
Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).
-
Attempt to dissolve the compound directly in these acidic buffers or, more effectively, dilute your DMSO stock into these buffers.
-
This method is particularly useful for cell-free assays. For cell-based assays, ensure the final pH is compatible with cell viability.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: A decision tree for systematically addressing the solubility of this compound.
Q4: The previous methods failed or are unsuitable for my experiment. What advanced formulation strategies can I use?
Answer: When simple co-solvents and pH adjustments are insufficient, more sophisticated formulation approaches like using surfactants or cyclodextrins are required. These are powerful techniques that can significantly increase aqueous solubility.[12]
-
Strategy 1: Surfactant-based Formulations: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[15]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Dodecyl Sulfate (SDS), Poloxamers (e.g., Pluronic® F-68).
-
Considerations: Choose non-ionic surfactants (e.g., Polysorbates, Poloxamers) for biological systems as they are generally less toxic than ionic surfactants like SDS.[10]
-
-
Strategy 2: Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate a "guest" molecule (the drug) within this cavity if it is sterically and chemically compatible, forming a water-soluble "inclusion complex".[17][18]
Mechanism of Advanced Solubilization
Caption: Visual comparison of micellar solubilization (A) and cyclodextrin inclusion (B).
Experimental Protocols
Protocol 1: Shake-Flask Solubility Determination
This protocol is essential for quantitatively assessing the success of any solubilization strategy.[1]
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent system (e.g., pH 7.4 buffer, buffer with 5% HP-β-CD, etc.). Ensure visible solid remains.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a stock solution using HP-β-CD, a highly effective method for increasing aqueous solubility.[16][19]
-
Preparation of Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer. Warm slightly and stir until the HP-β-CD is fully dissolved.
-
Complexation: Add the powdered this compound to the HP-β-CD solution in small portions while stirring vigorously. The amount to add should be calculated to achieve the desired final concentration.
-
Equilibration: Seal the container and stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for several hours (or overnight) to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Sterilization & Use: If required for sterile applications, filter the final solution through a 0.22 µm syringe filter. This stock solution can then be diluted into the final assay medium.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. jocpr.com [jocpr.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. wjbphs.com [wjbphs.com]
- 8. longdom.org [longdom.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajptonline.com [ajptonline.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. scispace.com [scispace.com]
- 17. oatext.com [oatext.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: 5-Nitro-1,3-benzothiazol-2-amine - Stability and Storage Guide
Welcome to the technical support guide for 5-Nitro-1,3-benzothiazol-2-amine (CAS No: 6285-57-0). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this reagent, thereby safeguarding experimental reproducibility and accuracy. As a nitroaromatic compound, its stability is paramount and subject to specific environmental factors. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns are its sensitivity to light, thermal stress, and chemical incompatibility.[1][2] As a nitroaromatic compound, it possesses inherent thermal instability and can undergo exothermic decomposition, a risk that increases with impurities.[3][4] It is explicitly noted as being light-sensitive, meaning exposure to ambient or UV light can induce degradation.[1][2] Furthermore, it is incompatible with strong acids (such as nitric and sulfuric acid), strong oxidizing agents, acid chlorides, and acid anhydrides, which can trigger vigorous or hazardous reactions.[1][2][5]
Q2: What are the ideal long-term storage conditions for the solid compound?
A2: To ensure maximum shelf-life and prevent degradation, the solid compound must be stored with strict adherence to the following conditions:
-
Temperature: Store in a cool, dry location. A refrigerated temperature of 2-8°C is recommended for long-term stability.[1][6]
-
Atmosphere: For optimal preservation, store under an inert atmosphere, such as argon or nitrogen.[1][2][3] This minimizes the risk of oxidation.
-
Light: The compound must be kept in a dark place, typically in an amber or opaque vial, and stored inside a cabinet to prevent any light exposure.[1][2]
-
Container: The container must be kept tightly closed to prevent moisture ingress and contamination.[7]
-
Segregation: Store separately from the incompatible materials mentioned in A1.[3][5][8]
Q3: How should I prepare and store solutions of this compound for experimental use?
A3: Solution stability is often lower than that of the solid material. When preparing solutions:
-
Solvent Selection: Use an appropriate solvent. The compound has limited solubility in water but is soluble in 95% ethanol and slightly soluble in diethyl ether.[1][9] For many biological assays, DMSO is a common solvent, but its long-term stability in solution should be empirically determined for your specific application.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, prepare a concentrated stock, aliquot it into single-use volumes in opaque vials, and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Safety: Always handle the solid and its solutions in a well-ventilated area or under a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
Q4: What are the key chemical incompatibilities I should be aware of during my experiments?
A4: Beyond the storage incompatibilities, be mindful of your experimental conditions. The compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2][5] The presence of these substances in your reaction mixture could lead to the degradation of the compound and the generation of potentially hazardous byproducts. The nitro group makes the aromatic ring electron-deficient, influencing its reactivity.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experimentation.
Issue 1: The solid compound has changed color (e.g., darkened from its typical yellow appearance).
-
Plausible Cause: This is a strong indicator of degradation. The color change is likely due to oxidation from improper storage (exposure to air) or decomposition from light exposure.[1][2]
-
Causality: Nitroaromatic compounds can form complex, often colored, degradation products. Using this material will introduce significant impurities into your experiment, leading to artifactual results and non-reproducibility.
-
Recommended Action:
-
Do not use the discolored reagent.
-
Discard the material following your institution's hazardous waste disposal guidelines.[7]
-
Order a new batch of the compound.
-
-
Preventative Measure: Strictly enforce the recommended storage protocol (see Section 3). Upon receipt, immediately transfer the compound to a desiccator in a cold, dark environment, preferably under an inert atmosphere.
Issue 2: The compound exhibits poor solubility or precipitates unexpectedly from a solution.
-
Plausible Cause A (Degradation): The degraded product may have different solubility characteristics than the pure compound.
-
Plausible Cause B (Protocol Drift): The solvent grade, temperature, or pH of the solution may differ from the established protocol.
-
Recommended Troubleshooting Protocol:
-
Verify Protocol: Confirm that the correct solvent, concentration, and temperature are being used. Check the pH of your buffer system.
-
Small-Scale Test: Attempt to dissolve a small, fresh sample from an unopened vial under the same conditions. If this sample dissolves, it confirms the original material was degraded.
-
Consider Supersaturation: Ensure you are working below the compound's solubility limit in your chosen solvent system. Gentle warming may be required, but be cautious due to the compound's thermal sensitivity.[3]
-
Issue 3: Inconsistent or non-reproducible experimental results.
-
Plausible Cause: The most common culprit for inconsistency when all other variables are controlled is the degradation of a key reagent like this compound. The active concentration of your compound may be lower than calculated, or degradation byproducts could be interfering with the assay.
-
Recommended Action: Follow the troubleshooting workflow outlined in the diagram below. The primary step is to prepare a fresh solution from a new, properly stored vial of the compound and repeat the experiment alongside a control group.
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 3: Data Summaries & Visualizations
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6285-57-0 | [12] |
| Molecular Formula | C₇H₅N₃O₂S | [6] |
| Molecular Weight | 195.20 g/mol | [6] |
| Appearance | Yellow powder/solid | [10][12] |
| Melting Point | 247 - 252 °C | [12][13] |
| Solubility | Soluble in 95% ethanol, slightly in water and ether. | [1][9] |
Table 2: Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C | Minimizes thermal decomposition.[1][6] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation.[1][3] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation.[1][2] |
| Incompatibilities | Strong Acids, Oxidizers, Acid Chlorides | Avoids hazardous chemical reactions.[1][2][5] |
Key Factors Affecting Compound Stability
Caption: Primary environmental factors leading to the degradation of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. innospk.com [innospk.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. 2-氨基-5-硝基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
- 12. fishersci.com [fishersci.com]
- 13. 6-Nitrobenzo[d]thiazol-2-amine | CAS#:6285-57-0 | Chemsrc [chemsrc.com]
Troubleshooting crystallization of 5-Nitro-1,3-benzothiazol-2-amine
An advanced guide to navigating the complexities of crystallizing 5-Nitro-1,3-benzothiazol-2-amine, presented from the perspective of a Senior Application Scientist. This technical support center is designed for researchers and drug development professionals, offering in-depth troubleshooting, FAQs, and validated protocols to ensure the highest purity and yield.
Technical Support Center: this compound
Welcome to the dedicated support guide for the crystallization of this compound. This resource synthesizes fundamental crystallization principles with specific insights into the unique challenges posed by this molecule's structure. As your virtual application scientist, I will guide you through common issues, explain the underlying chemical principles, and provide actionable solutions.
The purification of this compound via recrystallization is a critical step for ensuring the integrity of downstream applications. The molecule's aromatic structure, combined with a polar nitro group and a hydrogen-bonding amine group, presents a unique solubility profile that can make crystallization non-trivial. Success hinges on a careful selection of solvents and precise control over temperature and saturation.
Physicochemical Properties at a Glance
A thorough understanding of the compound's properties is the foundation of a successful crystallization strategy. The table below summarizes key data for this compound and related compounds for context.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₅N₃O₂S | |
| Molecular Weight | 195.203 g/mol | |
| Appearance | Likely a yellow crystalline solid, similar to related nitroaromatic amines. | [1][2][3][4] |
| Melting Point | Data for the 5-nitro isomer is not readily available. The related 2-amino-6-nitrobenzothiazole melts at 248-252 °C. | [4] |
| Storage | 2-8°C, protected from light. | [2][5] |
| Solubility Profile | Generally, benzothiazole amines show limited solubility in common organic solvents but can often be dissolved in hot alcohols like ethanol or methanol. The amine group may allow for dissolution in dilute acids. | [1][6][7] |
Troubleshooting Guide: From Frustration to Pure Crystals
This section addresses the most common crystallization failures in a Q&A format. The key is to understand that crystallization is a thermodynamically controlled process; our goal is to gently coax the molecules out of solution and into a well-ordered, low-energy crystal lattice.
Q1: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: The Causality of Oiling Out
"Oiling out" occurs when the solute precipitates from the solution above its melting point. Essentially, the compound separates into a liquid phase (the "oil") rather than a solid crystalline phase. This is common when the solution is supersaturated at a temperature where the solid form is not stable. For a compound like this compound, with its relatively high melting point, this often points to the use of a very high-boiling solvent or the presence of impurities that significantly depress the melting point.
Step-by-Step Remediation Protocol:
-
Re-dissolve the Oil: Add a small amount of additional hot solvent to re-dissolve the oil completely. If it doesn't dissolve, you may need to add more of the more soluble co-solvent (if using a mixed solvent system).
-
Induce Slower Crystallization: The goal is to cool the solution more slowly, allowing it to remain supersaturated for a longer period without spontaneously crashing out.
-
Let the flask cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[8] Do not immediately place it in an ice bath.
-
Rapid cooling is a primary cause of poor crystal formation. An ideal crystallization should show initial crystal growth over 5-20 minutes.[8]
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution. This provides a perfect template for other molecules to deposit onto, promoting the growth of large, well-defined crystals.
-
Re-evaluate Your Solvent System: If oiling out persists, your solvent choice may be suboptimal. The ideal solvent should dissolve the compound when hot but have very low solubility when cold. Consider a lower-boiling point solvent or a different mixed-solvent system.
Q2: The solution is cooled, but no crystals have formed. What should I do?
A2: The Problem of Excessive Solubility
If no crystals form upon cooling, your solution is likely not sufficiently supersaturated. This almost always means too much solvent was used initially.[8] The compound remains happily in the solution, even at lower temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed crystallization.
Detailed Steps:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Do this in a fume hood. Periodically remove from heat, allow to cool, and check for crystal formation. Repeat until you observe turbidity or crystal growth upon cooling.
-
Utilize an Anti-Solvent: If you are using a solvent in which your compound is quite soluble (e.g., DMF, DMSO), you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your primary solvent. For example, slowly add water to an ethanol or acetone solution. Add the anti-solvent dropwise at room temperature until the solution becomes persistently cloudy (turbid), then warm slightly until it becomes clear again and allow to cool slowly.
-
Refrigerate/Freeze: If room temperature cooling is ineffective, place the sealed flask in a refrigerator (4°C) or freezer (-20°C), but only after slow cooling has failed to produce crystals. Be aware that very low temperatures can sometimes cause impurities to precipitate as well.
Q3: My yield is very low. How can I improve it?
A3: Maximizing Recovery Without Sacrificing Purity
A low yield is typically due to one of two main reasons: using too much solvent, which leaves a significant amount of your product in the mother liquor, or premature filtration before crystallization is complete.[8]
Strategies for Yield Improvement:
-
Optimize Solvent Volume: The guiding principle of recrystallization is to use the minimum amount of hot solvent to fully dissolve the crude product.[8][9] Practice on a small scale to determine the approximate solvent ratio before committing your entire batch.
-
Cool Thoroughly: Ensure the crystallization mixture has been thoroughly cooled in an ice-water bath for at least 20-30 minutes before filtration. This maximizes the amount of product that comes out of the solution.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. Concentrate it by boiling off about half the solvent and re-cool the solution. You will often obtain a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Wash Crystals Sparingly: When washing the filtered crystals on the Büchner funnel, use a minimal amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will re-dissolve some of your product, reducing the yield.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing this compound?
A1: Based on procedures for the closely related 2-amino-6-nitrobenzothiazole, ethanol and methanol are excellent starting points.[4][6][7] These solvents have a good temperature-solubility gradient for many polar aromatic compounds. They are polar enough to dissolve the compound when hot but less so when cold, allowing for precipitation. For compounds that are difficult to crystallize, using organic acids like acetic acid or mixtures thereof can also be effective.[10]
Q2: How do the nitro and amine functional groups influence crystallization?
A2: These groups are critical. The amine (-NH₂) group and the nitro (-NO₂) group are capable of participating in intermolecular hydrogen bonding. These interactions are crucial for forming a stable crystal lattice.[11] The amine group also provides a basic handle; in cases where crystallization from neutral organic solvents is difficult, protonating the amine with an acid (e.g., HCl) to form a salt can drastically change the solubility profile and often leads to well-defined, crystalline solids.[10][12]
Q3: What safety precautions are necessary when handling this compound?
A3: this compound should be handled with care. Related nitrothiazoles and aminobenzothiazoles are known irritants and can be toxic.[1][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3]
Validated Experimental Protocol: Recrystallization from Ethanol
This protocol provides a reliable starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hotplate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hotplate. Continue adding small portions of hot ethanol until the solid just dissolves completely.[9]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[8] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: General workflow for recrystallization.
References
- 1. chembk.com [chembk.com]
- 2. Best 2-Amino-5-Nitrothiazole (5-Nitro-2-Thiazolamine) factory and suppliers | PTG [ptgchemical.com]
- 3. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 5. 2-Amino-5-nitrothiazole CAS#: 121-66-4 [amp.chemicalbook.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2-Aminobenzothiazole
Welcome to the technical support guide for the nitration of 2-aminobenzothiazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic transformation. The synthesis of 2-amino-6-nitrobenzothiazole is a critical step in the development of various pharmaceuticals and dyestuffs[1][2]. However, the reaction is frequently plagued by challenges related to regioselectivity and yield. This guide provides in-depth, experience-based insights and troubleshooting solutions to help you navigate these complexities and achieve optimal, reproducible results.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses the fundamental principles governing the nitration of 2-aminobenzothiazole, explaining the "why" behind the recommended protocols.
Q1: Why is the direct nitration of 2-aminobenzothiazole generally not recommended?
Direct nitration of 2-aminobenzothiazole using standard nitrating agents (e.g., nitric acid and sulfuric acid) leads to poor regioselectivity. The reaction produces a complex mixture of isomers, including the 4-, 5-, 6-, and 7-nitro derivatives, as well as dinitrated products. The desired 2-amino-6-nitrobenzothiazole is often obtained in low yields, sometimes as little as 20% of the total product mixture[1][2]. This makes purification difficult and renders the process inefficient for industrial or large-scale synthesis.
Q2: What is the strategy to achieve high selectivity for the 6-nitro isomer?
The most effective and widely adopted strategy is a three-step sequence involving a protecting group[1][2][3]:
-
Acylation (Protection): The exocyclic 2-amino group is first protected, typically as an acetamide by reacting 2-aminobenzothiazole with acetic anhydride.
-
Nitration: The protected intermediate, 2-acetylaminobenzothiazole, is then subjected to nitration. The acetyl group moderates the activating nature of the amine and sterically hinders substitution on the heterocyclic ring, thereby directing the electrophilic nitronium ion (NO₂⁺) predominantly to the 6-position of the fused benzene ring.
-
Hydrolysis (Deprotection): The acetyl group is subsequently removed by acid or base-catalyzed hydrolysis to yield the pure 2-amino-6-nitrobenzothiazole.
This method dramatically improves the selectivity and overall yield of the desired 6-nitro isomer[1][2].
Q3: What is the role of sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves two critical functions in this reaction. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it serves as a solvent for the organic substrate, ensuring a homogeneous reaction medium[4][5].
Q4: Why is strict temperature control (e.g., 0-15°C) so critical during the nitration step?
Nitration is a highly exothermic reaction. Maintaining a low temperature is essential for several reasons:
-
To Control the Reaction Rate: Prevents the reaction from becoming uncontrollably fast.
-
To Prevent Side Reactions: Higher temperatures can promote the formation of undesired isomers and dinitrated byproducts.
-
To Avoid Degradation: 2-aminobenzothiazole and its derivatives can be sensitive to strong, hot acidic conditions, which can lead to the formation of dark, tarry decomposition products.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis.
Q: My final yield of 2-amino-6-nitrobenzothiazole is very low. What are the likely causes?
A: Low yield can stem from issues in any of the three main stages.
-
Incomplete Protection: If the initial acylation is incomplete, the remaining unprotected 2-aminobenzothiazole will nitrate unselectively, leading to a mixture that is difficult to purify and results in a lower yield of the desired isomer. Solution: Ensure the acylation reaction goes to completion by using a slight excess of acetic anhydride and verifying the disappearance of starting material via Thin Layer Chromatography (TLC).
-
Loss During Workup: The product is precipitated by pouring the reaction mixture onto ice. If an insufficient amount of ice/water is used, the temperature can rise, causing some product to remain dissolved or decompose. During neutralization, if the pH is not carefully controlled, the product may not fully precipitate. Solution: Use a large excess of ice to quench the reaction and ensure the temperature remains low. Adjust the pH slowly and carefully to the optimal point for precipitation (typically pH 5-8)[1][2].
-
Inefficient Hydrolysis: If the deprotection step is incomplete, the final product will be contaminated with the acetylated intermediate, reducing the yield of the free amine. Solution: Ensure adequate heating and reaction time during the hydrolysis step as specified in the protocol. Monitor the reaction via TLC until all the acetylated intermediate is consumed.
Q: My product is a mixture of several isomers, not just the 6-nitro compound. How can I fix this?
A: This is the classic problem that arises from attempting direct nitration or having incomplete protection of the amino group. The solution is to rigorously follow the protection-nitration-deprotection strategy. If you are already using this strategy, verify the purity of your protected intermediate (2-acetylaminobenzothiazole) before proceeding to the nitration step. Any unreacted 2-aminobenzothiazole will lead to isomer formation.
Q: The reaction produced a dark brown or black tar-like substance instead of a yellow solid. What went wrong?
A: This indicates decomposition of the starting material or product. The most common cause is poor temperature control.
-
Cause: The temperature during the addition of the nitrating acid or during the reaction itself likely exceeded the recommended range (e.g., >15-20°C).
-
Solution: Pre-cool the solution of the substrate in sulfuric acid thoroughly before beginning the dropwise addition of the mixed acid. Add the nitrating agent very slowly, ensuring the internal temperature does not rise significantly. Use an ice/salt bath for more efficient cooling if necessary.
Q: The reaction seems to have stalled; I've recovered mostly unreacted starting material. What should I check?
A: This suggests the nitrating conditions were not sufficiently reactive.
-
Inactive Nitrating Agent: The nitric acid or sulfuric acid may be old or have absorbed moisture, reducing their potency. Solution: Use fresh, concentrated acids.
-
Temperature Too Low: While crucial, if the temperature is kept excessively low (e.g., <0°C) for a prolonged period, the reaction rate may become impractically slow. Solution: Maintain the temperature within the recommended 5-10°C range to ensure a reasonable reaction rate[1].
-
Insufficient Reaction Time: The reaction may simply not have been stirred long enough after the addition of the nitrating agent. Solution: Allow the reaction to stir for the full recommended time (e.g., 2 hours) after addition is complete to ensure it proceeds to completion[1].
Visualized Guides and Protocols
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and solving common issues.
Caption: Troubleshooting decision tree for nitration issues.
Optimized Experimental Protocol: High-Selectivity Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol is synthesized from established, high-selectivity methods described in patent literature[1][2].
Step 1: Acylation (Protection of the Amine)
-
In a fume hood, add 2-aminobenzothiazole (1.0 mol) to a suitable reaction vessel equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (1.1 mol, a 10% excess) to the vessel.
-
Gently heat the mixture to 80-90°C and stir for 1-2 hours until a clear, homogeneous solution is formed and TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product, 2-acetylaminobenzothiazole, will often solidify upon cooling. It can be collected or used directly in the next step if purity is high.
Step 2: Nitration of 2-Acetylaminobenzothiazole
-
In a separate, larger reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add sulfuric acid monohydrate (490 g per 1.0 mol of substrate).
-
Cool the sulfuric acid to 20-30°C and slowly add the 2-acetylaminobenzothiazole (1.0 mol) from Step 1, ensuring the temperature does not rise excessively.
-
Once the addition is complete and the solid has dissolved, cool the mixture to 5-10°C using an ice bath.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. A typical mixture contains around 31.5% nitric acid by weight[1].
-
Slowly, add the mixed nitrating acid (e.g., 200 g per 1.0 mol of substrate) dropwise via the addition funnel, maintaining the internal reaction temperature between 5°C and 15°C. This is a critical step.
-
After the addition is complete, continue stirring the mixture at 10-15°C for 2 hours.
-
Workup: In a separate large beaker, prepare a slurry of crushed ice and water (approx. 1,000 g per 1.0 mol of substrate). Pour the reaction mixture slowly onto the ice with vigorous stirring. A precipitate of 2-acetylamino-6-nitrobenzothiazole will form.
-
Isolate the solid product by filtration and wash it thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).
Step 3: Hydrolysis (Deprotection)
-
Transfer the water-moist filter cake of 2-acetylamino-6-nitrobenzothiazole to a reaction vessel.
-
Add a suitable solvent for hydrolysis, such as methanol (e.g., 900 ml per 0.5 mol of starting material), followed by a catalytic amount of concentrated sulfuric acid or by warming the suspension in dilute sulfuric acid (e.g., 30%) to 60°C for 2 hours[1][2].
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the acetylated compound.
-
Cool the reaction mixture to approximately 30°C.
-
Slowly neutralize the mixture to a pH of 5-6 with an aqueous base solution (e.g., 25% sodium hydroxide or ammonia solution)[1][2]. The final product, 2-amino-6-nitrobenzothiazole, will precipitate as a yellow solid.
-
Filter the solid, wash thoroughly with water, and dry in a vacuum oven at 50-80°C.
Expected Results:
-
Appearance: Light yellow to orange solid[6].
-
Yield: High yield with >98% selectivity for the 6-nitro isomer.
Reaction Scheme and Workflow
The diagrams below illustrate the chemical transformation and the overall experimental process.
Caption: Overall reaction scheme for the selective synthesis.
Caption: Step-by-step experimental workflow diagram.
Data Summary: Comparison of Nitration Methods
| Method | Substrate | Reagents | Typical Temperature | Selectivity for 6-Nitro Isomer | Key Disadvantage | Reference |
| Direct Nitration | 2-Aminobenzothiazole | HNO₃ / H₂SO₄ | 0-20°C | Poor (~20%) | Produces a complex mixture of isomers requiring difficult purification. | [1][2] |
| Protecting Group Strategy | 2-Acetylaminobenzothiazole | HNO₃ / H₂SO₄ | 5-15°C | High (>98%) | Requires two additional steps (protection and deprotection). | [1][2] |
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-6-nitrobenzothiazole = 97 6285-57-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of 5-Nitro-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of 5-Nitro-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The most common and industrially relevant synthesis of this compound involves the thiocyanation of 4-nitroaniline. This reaction proceeds through an electrophilic aromatic substitution followed by an intramolecular cyclization. While seemingly straightforward, this process is often plagued by the formation of several side products that can complicate purification and reduce the overall yield. Understanding the underlying mechanisms of these side reactions is crucial for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The primary route is the reaction of 4-nitroaniline with a thiocyanate salt (such as ammonium or potassium thiocyanate) in the presence of an oxidizing agent, typically a halogen like bromine, in a suitable solvent like acetic acid. The reaction first forms a thiocyanogen electrophile which attacks the aromatic ring, followed by an intramolecular cyclization to form the benzothiazole ring system.
Q2: My reaction yields a mixture of products, as indicated by multiple spots on my TLC plate. What are the likely impurities?
A2: The most common impurities are the isomeric 2-amino-7-nitrobenzothiazole, the uncyclized intermediate 2-nitro-4-thiocyanatoaniline, and potentially di-thiocyanated byproducts. The formation of these is highly dependent on the reaction conditions. The Hugershoff synthesis, a related method, is known to produce mixtures of 5- and 7-substituted isomers when using meta-substituted anilines[1].
Q3: How can I confirm the identity of the main side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
TLC and HPLC: These can separate the components of the reaction mixture. The polarity of the isomers will be slightly different, allowing for separation.
-
NMR Spectroscopy: ¹H NMR is particularly useful for distinguishing between the 5-nitro and 7-nitro isomers based on the coupling patterns of the aromatic protons.
-
Mass Spectrometry: This will confirm the molecular weight of the products and aid in their identification.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying the final product. Solvents such as dimethylformamide (DMF) or ethanol can be used[1]. For more persistent impurities, column chromatography may be necessary.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
Less than expected amount of solid product isolated.
-
The desired product is a minor component in the crude reaction mixture as per HPLC or NMR analysis.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using TLC. If the starting material (4-nitroaniline) is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote side reactions. |
| Suboptimal reaction temperature: The temperature may be too low for efficient reaction or too high, leading to decomposition or side product formation. | The optimal temperature for the thiocyanation of anilines is crucial for regioselectivity. It is recommended to maintain a consistent temperature, often starting at low temperatures (0-5 °C) during the addition of bromine and then allowing the reaction to proceed at a controlled, slightly elevated temperature. |
| Incorrect stoichiometry: An improper ratio of reactants can lead to a low yield. | Ensure accurate measurement of 4-nitroaniline, thiocyanate salt, and the oxidizing agent. A slight excess of the thiocyanate salt is often used. |
| Loss of product during work-up: The product may be lost during extraction or filtration steps. | Ensure the pH is appropriately adjusted during work-up to precipitate the product fully. Wash the isolated solid with a minimal amount of cold solvent to avoid redissolving the product. |
Problem 2: Presence of Isomeric Impurities (2-amino-7-nitrobenzothiazole)
Symptoms:
-
Multiple spots on TLC with similar Rf values.
-
Complex aromatic region in the ¹H NMR spectrum, indicating the presence of more than one isomer.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Lack of regioselectivity: The thiocyanation reaction can occur at different positions on the aromatic ring. | The regioselectivity of electrophilic aromatic substitution is highly influenced by the directing effects of the substituents. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. In 4-nitroaniline, the position ortho to the amino group (and meta to the nitro group) is activated, leading to the desired 5-nitro isomer. However, some substitution can occur at the position meta to the amino group, leading to the 7-nitro isomer. To favor the desired isomer, it is often beneficial to perform the reaction at a lower temperature and to control the rate of addition of the oxidizing agent. |
| Reaction conditions favoring isomer formation: Higher reaction temperatures can reduce the regioselectivity of the reaction. | Maintain a controlled and lower reaction temperature throughout the synthesis. |
Problem 3: Isolation of Uncyclized Intermediate (2-nitro-4-thiocyanatoaniline)
Symptoms:
-
A major byproduct is identified with a molecular weight corresponding to the thiocyanated aniline without the loss of H₂.
-
The ¹H NMR spectrum shows signals consistent with an uncyclized aniline derivative.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Incomplete cyclization: The intramolecular cyclization of the thiocyanato intermediate to the benzothiazole ring is a separate step that may be slow or incomplete. | The cyclization step is often promoted by heating the reaction mixture after the initial thiocyanation. Ensure the reaction is heated for a sufficient period after the electrophilic substitution has occurred. The presence of an acid catalyst (like the acetic acid solvent) is also important for this step. |
| Steric hindrance or electronic effects: The substituents on the ring may disfavor the cyclization reaction. | While less common for this specific substrate, if cyclization is consistently a problem, consider using a stronger acid catalyst or a higher boiling point solvent to facilitate the ring closure. |
Reaction Mechanisms and Pathways
To better understand and control the synthesis, it is essential to visualize the reaction pathways.
Main Reaction Pathway
Caption: The main reaction pathway for the synthesis of this compound.
Side Reaction Pathways
Caption: Potential side reaction pathways in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a well-ventilated fume hood, dissolve 4-nitroaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Add ammonium thiocyanate to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours.
-
Gradually allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours to ensure complete cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into a beaker of ice water with stirring.
-
Neutralize the mixture with a solution of sodium hydroxide or ammonia until the product precipitates.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude, dry product in a minimum amount of hot dimethylformamide (DMF).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Concluding Remarks
The synthesis of this compound is a classic example of heterocyclic chemistry that, while well-established, requires careful control of reaction conditions to achieve high yield and purity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Scaling Up the Production of 5-Nitro-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis and scale-up of 5-Nitro-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible synthesis process.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent industrial method is the nitration of 2-aminobenzothiazole using a mixture of concentrated nitric acid and sulfuric acid.[1] This electrophilic aromatic substitution reaction is cost-effective due to readily available starting materials. However, it is a highly exothermic reaction and requires strict control of reaction conditions to ensure safety and prevent the formation of unwanted byproducts.[2][3]
Q2: What are the primary safety concerns when scaling up the nitration of 2-aminobenzothiazole?
A2: The primary safety concern is the risk of a thermal runaway reaction. The nitration of 2-aminobenzothiazole is highly exothermic, and inadequate temperature control on a larger scale can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing reactor failure.[2][3] Careful and slow addition of the nitrating agent, efficient cooling, and continuous monitoring of the internal temperature are critical.[4]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: The main impurities include unreacted 2-aminobenzothiazole, and isomeric byproducts such as 2-amino-6-nitrobenzothiazole and 2-amino-7-nitrobenzothiazole.[5][6] Dinitro-substituted products can also be formed if the reaction conditions are not carefully controlled. The presence of these impurities can affect the quality and performance of the final product, especially in pharmaceutical applications.
Q4: How can I monitor the progress of the nitration reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid, can be used to separate the starting material, product, and byproducts.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.
Q5: What is the general procedure for quenching the nitration reaction?
A5: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice or ice-water with vigorous stirring.[1][2] This serves to dilute the strong acids and dissipate the heat of dilution. The product then precipitates out of the aqueous solution and can be collected by filtration.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis and purification of this compound.
A. Synthesis Stage
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect Reagent Stoichiometry: Inaccurate measurement of 2-aminobenzothiazole or the nitrating agents. 2. Low Reaction Temperature: The reaction rate may be too slow at very low temperatures. 3. Degraded Nitrating Agent: The nitric acid may have decomposed over time. | 1. Verify Calculations and Measurements: Double-check all calculations and ensure accurate weighing and dispensing of reagents. 2. Optimize Temperature: While keeping the temperature low is crucial for safety, ensure it is within the optimal range for the reaction to proceed. A typical range is 0-10°C.[5][6] 3. Use Fresh Reagents: Always use fresh, high-quality nitric and sulfuric acids. |
| Formation of a Dark Brown or Black Reaction Mixture | Excessive Oxidation: The amino group of 2-aminobenzothiazole is susceptible to oxidation by nitric acid, especially at higher temperatures. This leads to the formation of tarry byproducts.[4] | Strict Temperature Control: Maintain a low reaction temperature (ideally below 5°C) throughout the addition of the nitrating mixture.[1] Slow Addition of Nitrating Agent: Add the mixed acid dropwise with vigorous stirring to ensure rapid dispersion and prevent localized overheating.[4] |
| High Levels of Isomeric Impurities (e.g., 6-nitro and 7-nitro isomers) | Suboptimal Reaction Conditions: The regioselectivity of the nitration is sensitive to temperature and the ratio of acids. | Optimize Nitrating Conditions: Carefully control the temperature and the molar ratio of nitric acid to sulfuric acid. A higher proportion of sulfuric acid can sometimes improve the selectivity for the 5-nitro isomer. Consider an Alternative Synthesis: Protecting the amino group with an acyl group before nitration can direct the substitution to the 6-position, which can then be separated from the desired 5-nitro isomer.[6] |
B. Workup and Purification Stage
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an Oil or Gummy Solid After Quenching | Incomplete Precipitation: The product may not have fully precipitated from the acidic aqueous solution. Presence of Impurities: High levels of impurities can interfere with crystallization. | Adjust pH: After quenching, slowly add a base (e.g., aqueous ammonia) to neutralize the excess acid and increase the precipitation of the product.[1] Be cautious as this neutralization is also exothermic. Purification: If the product remains oily, extract it with a suitable organic solvent, dry the organic layer, and then attempt recrystallization. |
| Low Yield After Recrystallization | Inappropriate Solvent Choice: The product may be too soluble in the chosen recrystallization solvent. Premature Crystallization: The product may have crystallized out during hot filtration. | Solvent Screening: Experiment with different solvents or solvent mixtures. Ethanol or a mixture of ethanol and water is often effective for recrystallizing 2-amino-nitrobenzothiazoles.[1] Hot Filtration Technique: Ensure the funnel and filter paper are pre-heated before hot filtration to prevent the product from crashing out. |
| Persistent Colored Impurities in the Final Product | Presence of Oxidation Byproducts or Residual Nitrating Species: These can impart a yellow, brown, or even reddish color to the product. | Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Remove the charcoal by hot filtration.[7] Washing: Thoroughly wash the filtered product with cold water to remove any residual acids and salts. |
III. Experimental Protocols & Workflows
A. Synthesis of this compound
Safety Precaution: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. An ice bath should be readily available for emergency cooling.
Step 1: Preparation of the Nitrating Mixture
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add a calculated amount of concentrated sulfuric acid.
-
Slowly, dropwise, add the required amount of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
Step 2: Nitration Reaction
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminobenzothiazole in concentrated sulfuric acid.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of 2-aminobenzothiazole, ensuring the internal temperature does not exceed 10°C. The addition should be done over a period of 1-2 hours for larger scales.
-
After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 2-3 hours, monitoring the reaction progress by TLC.
Step 3: Workup and Isolation
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The yellow precipitate of this compound will form.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the crude product in a vacuum oven at 50-60°C.
B. Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the pure this compound crystals in a vacuum oven.
C. Workflow Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in the production of this compound.
IV. References
-
BenchChem. (2025). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Large-Scale Nitration. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024). Synthesis of 2-Amino-5-nitrothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). New process for the production of 2-amino-5-nitrothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitro-benzothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of benzothiazoles. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 2-Amino-5-nitrothiazole 121-66-4 wiki. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. Retrieved from --INVALID-LINK--
-
Ramirez, E., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega. Retrieved from --INVALID-LINK--
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and biological evaluation of schiff base derivatives of benzothiazole for antimicrobial activity. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). United States Patent Office documents. Retrieved from --INVALID-LINK--
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Nitro-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of 5-Nitro-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and ensure the successful, high-purity synthesis of your target compound.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
1. Low Yield of the Desired Product
-
Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. A primary consideration is the efficiency of the nitration reaction. Direct nitration of 2-aminobenzothiazole is a common route, but it can lead to a mixture of isomers, with the desired 5-nitro isomer not always being the major product.[1][2] To enhance selectivity and yield, consider protecting the amino group with an acyl group (e.g., acetyl) prior to nitration.[1][2] The acyl group can then be removed under basic conditions to yield the desired product.[1]
Incomplete reaction is another common culprit. Ensure that the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[3][4] Inadequate temperature control can also adversely affect the yield. The nitration of benzothiazole derivatives is often exothermic, and maintaining the recommended temperature range (typically cool, e.g., 0-10°C) is critical to prevent side reactions and decomposition.[1][5]
Finally, losses during the work-up and purification steps can significantly reduce the isolated yield. Ensure complete precipitation of the product from the reaction mixture. Washing the crude product should be done judiciously with a solvent in which the product has low solubility to minimize losses.
2. Presence of Isomeric Impurities
-
Question: My final product is contaminated with other nitro-isomers, such as 2-amino-6-nitrobenzothiazole. How can I minimize the formation of these impurities?
-
Answer: The formation of isomeric impurities is a well-documented challenge in the direct nitration of 2-aminobenzothiazole.[1][2] The amino group is an activating group, directing nitration to the ortho and para positions of the benzene ring. This can lead to a mixture of 4-, 5-, 6-, and 7-nitro isomers.
As mentioned previously, a highly effective strategy to improve regioselectivity is the use of a protecting group on the 2-amino functionality.[1][2] Acylation of the amino group, for instance, by reacting 2-aminobenzothiazole with acetic anhydride to form 2-acetylaminobenzothiazole, changes the directing effect of the substituent and favors nitration at the 6-position. While this may not be the desired 5-nitro isomer, subsequent separation of the acylated isomers can be more manageable, followed by deprotection.
Alternatively, starting from a precursor that already contains a substituent directing to the 5-position can be a more direct route. For instance, synthesis from 4-chloro-3-nitroaniline can lead to the desired 5-nitro isomer with higher selectivity.
3. Formation of Dinitro Byproducts
-
Question: I am observing the formation of dinitrated species in my reaction mixture. What reaction conditions favor this and how can it be avoided?
-
Answer: The formation of dinitro byproducts is typically a result of overly harsh nitrating conditions. The use of an excessive amount of nitrating agent (e.g., nitric acid/sulfuric acid mixture) or elevated reaction temperatures can lead to a second nitration on the benzothiazole ring.
To mitigate this, carefully control the stoichiometry of the nitrating agent. A molar ratio of approximately 1:1 of the benzothiazole substrate to nitric acid is generally recommended.[1] Maintaining a low reaction temperature is also crucial. The reaction should be carried out in an ice bath to dissipate the heat generated during the exothermic nitration process.[1][5] Slow, dropwise addition of the nitrating agent to the solution of the benzothiazole substrate allows for better temperature control and minimizes localized areas of high reactant concentration, which can also promote dinitration.
4. Difficulty in Product Purification
-
Question: My crude product is a dark, impure solid, and I am struggling to purify it effectively. What are the recommended purification methods?
-
Answer: The crude product of the this compound synthesis can often be a mixture containing starting materials, isomeric impurities, and dinitrated byproducts. Recrystallization is a powerful and commonly used technique for purifying solid organic compounds.[6] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures.[6] For this compound and related compounds, solvents such as ethanol and dimethylformamide (DMF) have been reported to be effective for recrystallization.[3][4][5]
If recrystallization alone is insufficient to achieve the desired purity, column chromatography can be employed.[7][8] A silica gel stationary phase with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from closely related impurities.[7][8] The progress of the separation can be monitored by TLC.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
1. What are the common synthetic routes to this compound?
-
The most direct and frequently cited method is the nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.[1][5] However, as discussed, this can lead to a mixture of isomers.[1][2]
-
An alternative approach involves the reaction of 2,4-dinitrochlorobenzene with a sulfur source like thiourea or sodium sulfide followed by cyclization.[3] This method can offer better regioselectivity for the 5-nitro position.
-
Another route starts with 2-chloro-5-nitroaniline, which is reacted with sodium sulfide to form the corresponding thiophenol, followed by cyclization with a reagent like thiourea.[3]
2. What analytical techniques are recommended for characterizing the final product and assessing its purity?
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of the final product and quantifying any impurities.[3][9] A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized compound.[4][7] The chemical shifts and coupling patterns of the aromatic protons can definitively distinguish between the different nitro isomers.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (NO₂) and the amino group (NH₂).[4][5]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[3]
3. What are the key safety precautions to consider during this synthesis?
-
The nitration reaction is highly exothermic and can be hazardous if not properly controlled. Always perform the reaction in a well-ventilated fume hood and use an ice bath to maintain a low temperature.
-
Concentrated nitric acid and sulfuric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents in a fume hood to avoid inhalation of vapors.
-
This compound and its intermediates may have toxicological properties that are not fully characterized. Handle all compounds with care and avoid skin contact and inhalation.
III. Experimental Protocols & Data
A. Common Impurities and Analytical Detection
| Impurity | Potential Source | Recommended Analytical Method(s) |
| 2-Aminobenzothiazole | Incomplete nitration | HPLC, TLC, NMR[3][9] |
| 2-Amino-4-nitrobenzothiazole | Isomeric byproduct of nitration | HPLC, NMR[9] |
| 2-Amino-6-nitrobenzothiazole | Isomeric byproduct of nitration | HPLC, NMR[1][9] |
| 2-Amino-7-nitrobenzothiazole | Isomeric byproduct of nitration | HPLC, NMR[9] |
| Dinitrobenzothiazole derivatives | Over-nitration (excess nitrating agent or high temperature) | HPLC, MS[9] |
B. Protocol for Recrystallization of this compound
This protocol provides a general guideline for the purification of crude this compound by recrystallization. The optimal solvent and conditions may need to be determined empirically.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, dimethylformamide, acetic acid) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed receiving flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
IV. Visualizing the Workflow
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting diagram outlining potential causes and solutions for low product yield.
V. References
-
Process for the preparation of benzothiazoles. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis of 2-amino-5-nitrothiazole. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--
-
Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. (2020). Scientific Reports, 10(1), 1-19.
-
5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. (2023). ACS Omega, 8(22), 19672-19683.
-
5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. (2023). ACS Omega. Retrieved from --INVALID-LINK--
-
Synthesis of 2-Amino-5-nitrothiazole. (2024). ChemicalBook. Retrieved from --INVALID-LINK--
-
A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Process for the preparation of 2-amino-6-nitrobenzothiazole. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis, spectral studies and biological evaluation of schiff base derivatives of benzothiazole for antimicrobial activity. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
-
Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--
-
Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 10(3).
-
Process for the preparation of 2-amino-5-nitrothiazole. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
5-nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide modulate alpha-synuclein and tau aggregation. (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
New process for the production of 2-amino-5-nitrothiazole. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives. (2015). International Journal of ChemTech Research, 7(6), 2809-2813.
-
A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
2-Amino-5-nitrothiazole, 97% 100 g. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--
-
Process for the preparation of 2-amino-6-nitro-benzothiazole. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. (2014). Baghdad Science Journal, 11(2).
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). IOP Conference Series: Earth and Environmental Science, 1287(1), 012022.
-
METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(21), 5089.
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025). Molecules, 30(19), 4587.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). World Journal of Pharmaceutical Research, 14(15).
-
Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). Journal of University of Shanghai for Science and Technology, 20(7).
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 4. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 5-Nitro-1,3-benzothiazol-2-amine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for 5-Nitro-1,3-benzothiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable synthetic building block. My goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively. We will address the most common challenges—from solubility woes to unexpected reactivity—in a practical, question-and-answer format.
Part 1: Frequently Asked Questions - Compound Handling & Properties
This section addresses the most immediate questions researchers have before starting their experiments. Understanding the fundamental properties of this compound is the first step to a successful synthesis.
Question: My this compound won't dissolve. What are the recommended solvents?
Answer: This is, by far, the most common initial challenge. The compound's planar, crystalline structure and the combination of a polar nitro group and a hydrogen-bonding amine group contribute to strong intermolecular forces, leading to poor solubility in many standard organic solvents at room temperature.[1]
For reactions, consider using polar aprotic solvents which are effective at solvating this type of molecule. For purification, a mixed-solvent recrystallization is often necessary.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Application Notes |
| Water | Very low at RT; slightly soluble in hot water.[2] | Not suitable for most organic reactions. |
| Ethanol | Slightly soluble at RT.[2] | Can be used as a reaction solvent under reflux, often for Schiff base formation.[3] Also useful for recrystallization. |
| Acetone | Moderately soluble, especially when heated.[1] | A viable reaction solvent, particularly for acylations.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble.[1] | Excellent choice for achieving homogeneity in reactions, but can be difficult to remove post-reaction. |
| Dimethylformamide (DMF) | Soluble. | Similar to DMSO, very effective for dissolving the starting material for reactions like acylations and substitutions.[5] |
| Tetrahydrofuran (THF) | Sparingly soluble at RT. | Often used for reactions at low temperatures, but solubility can be a limiting factor.[5][6] |
Expert Tip: For reactions struggling with solubility, starting with DMF or DMSO to fully dissolve the amine before adding other reagents at a controlled temperature can dramatically improve reaction outcomes.
Question: What are the primary stability concerns and incompatibilities for this compound?
Answer: this compound is generally stable under standard laboratory conditions. However, its reactivity profile dictates specific incompatibilities you must respect to avoid failed reactions or hazardous situations.
-
Strong Acids: While it is soluble in dilute acid, strong acids can protonate the amino group, deactivating it towards electrophiles.[2]
-
Strong Oxidizing Agents: The entire heterocyclic system can be sensitive to strong oxidation.
-
Acid Chlorides & Anhydrides: While these are reagents used for functionalization, they are fundamentally incompatible in the absence of a base, as the HCl or carboxylic acid byproduct will protonate and deactivate the starting amine.[7]
Always handle this compound in a well-ventilated area, as it can be an irritant.[2]
Part 2: Troubleshooting Guide for Core Functionalization Reactions
This section dives into specific experimental challenges. We will diagnose common problems and propose logical, evidence-based solutions.
Core Challenge: Reactivity of the 2-Amino Group
The primary site for functionalization is the exocyclic amino group at the C2 position. However, its nucleophilicity is significantly influenced by the rest of the molecule.
Caption: Key reactivity sites on this compound.
Question: I'm attempting an N-acylation with an acid chloride, but the reaction is sluggish and my starting material remains. Why?
Answer: This is a classic issue stemming from two factors: the reduced nucleophilicity of the 2-amino group and the generation of HCl as a byproduct. The potent electron-withdrawing effect of the 5-nitro group reduces the electron density on the amino group, making it a weaker nucleophile than a typical aniline.
Troubleshooting Steps:
-
Choice of Base is Critical: A non-nucleophilic base is required to scavenge the generated HCl. Without it, the HCl will protonate your starting material, effectively halting the reaction.
-
Solvent Selection: Ensure your starting material is fully dissolved. If you observe a suspension, the reaction is happening in a heterogeneous phase, which will be slow. Switch to DMF or DMSO if solubility in acetone or THF is poor.[5]
-
Temperature Control: Some acylations may require gentle heating to overcome the activation energy. However, start at 0 °C during the addition of the acyl chloride to control the initial exothermic reaction before potentially warming the mixture.[5][6]
Question: My Schiff base formation with an aromatic aldehyde has a very low yield. How can I improve it?
Answer: Schiff base formation is a reversible equilibrium reaction. To drive it towards the product, you need to remove the water that is formed as a byproduct.
Optimization Protocol:
-
Catalyst: Use a catalytic amount of glacial acetic acid (4-5 drops). This protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine.[3]
-
Solvent and Water Removal: Refluxing in ethanol is a common method.[3] For difficult cases, switching to toluene and using a Dean-Stark apparatus to physically remove water is a highly effective strategy.
-
Reaction Time: These reactions can be slow. Monitor progress by TLC, and do not be surprised if reflux times of 8-10 hours or longer are necessary.[3]
Table 2: Recommended Starting Conditions for Common Functionalizations
| Reaction Type | Reagent Example | Solvent | Base / Catalyst | Typical Conditions | Reference |
| N-Acylation | Chloroacetyl chloride | DMF | Anhydrous K₂CO₃ | 0 °C to RT, overnight | [5] |
| Schiff Base | Benzaldehyde | Ethanol | Glacial Acetic Acid | Reflux, 8-10 hrs | [3] |
| Triazine Coupling | Cyanuric chloride | THF | DIPEA or TEA | 0 °C to RT, 8-12 hrs | [5][6] |
| Sulfonylation | Arenesulfonyl chloride | Pyridine | Pyridine | RT | [8] |
Part 3: General Experimental Troubleshooting Workflow
When a reaction fails, a systematic approach is key. The following workflow can help diagnose the issue logically.
Caption: A systematic workflow for troubleshooting failed reactions.
Question: I ran my reaction and the starting material is gone, but my TLC plate is a smear and I can't isolate my product. What happened?
Answer: This scenario points towards product decomposition or the formation of multiple, inseparable byproducts.
-
Check Reaction Temperature: Many functionalization reactions, especially with highly reactive electrophiles like acyl chlorides or sulfonyl chlorides, are exothermic. If the reagent is added too quickly or at room temperature, localized heating can cause decomposition. Always cool the reaction mixture to 0 °C before the slow, portion-wise addition of such reagents.[6]
-
Consider Side Reactivity: While the 2-amino group is the most nucleophilic site, under certain conditions (e.g., very strong base), deprotonation of the thiazole ring or other unintended reactions could occur.
-
Purification Challenges: The products of these reactions are often poorly soluble themselves and may streak on silica gel. Try switching your TLC mobile phase; adding a small amount of acetic acid or TEA can sometimes improve spot shape. For column chromatography, a gradient elution from a non-polar to a more polar solvent system (e.g., Hexane/Ethyl Acetate) is often necessary.[5] If all else fails, recrystallization from a suitable solvent like ethanol might be the best path to a pure product.[3]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Nitro-1,3-benzothiazol-2-amine and its Derivatives Against Known Antimicrobial Agents
A Technical Guide for Researchers in Drug Development
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the benzothiazole nucleus has emerged as a versatile and potent pharmacophore. This guide provides a comprehensive comparison of the antimicrobial efficacy of 5-Nitro-1,3-benzothiazol-2-amine and its related derivatives against a panel of established antimicrobial agents. Synthesizing data from multiple peer-reviewed studies, this document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical class.
Introduction: The Promise of the Benzothiazole Scaffold
Benzothiazole, a heterocyclic compound composed of a fused benzene and thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The antimicrobial potency of the benzothiazole core is often enhanced by specific substitutions, with the nitro group (-NO2) being of particular interest. The introduction of a nitro group can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity.[5][6][7]
This guide focuses on 2-aminobenzothiazole derivatives, particularly those bearing a nitro substitution, and evaluates their performance relative to cornerstone antibiotics and antifungals like Ciprofloxacin, Kanamycin, and Fluconazole.
Comparative Efficacy: A Quantitative Overview
The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various nitro-substituted benzothiazole derivatives compared to standard drugs.
Table 1: Antibacterial Activity of Benzothiazole Derivatives vs. Standard Antibiotics
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Nitro-Substituted Benzothiazole Derivatives | |||
| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 | [2] |
| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | 6.2 | [2] |
| Schiff base derivative (59c, 3-nitro) | K. pneumoniae | 0.4 - 0.8 | [2] |
| Sulfonamide analogue (66c, 4-nitro) | P. aeruginosa | 3.1 - 6.2 | [2] |
| Thiazolidin-4-one derivative (8a, 4-nitro) | P. aeruginosa | 90 - 180 | [2] |
| Standard Antibiotics | |||
| Ciprofloxacin | E. coli | 12.5 | [2] |
| Ciprofloxacin | P. aeruginosa | 12.5 | [2] |
| Ciprofloxacin | K. pneumoniae | 1.0 | [2] |
| Kanamycin | S. aureus, B. subtilis, E. coli | (IZ 28-31 mm) | [2] |
| Norfloxacin | B. subtilis | (IZ 38-48 mm) | [1] |
IZ = Inhibition Zone in mm. Direct MIC values were not provided in this specific source.
Table 2: Antifungal Activity of Benzothiazole Derivatives vs. Standard Antifungals
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Benzothiazole Derivatives | |||
| Compound 3 | C. albicans | >200 | [8] |
| Compound 4 | C. albicans | 100 | [8] |
| Compound 10 | C. albicans | 100 | [8] |
| Compound 12 | A. niger | 200 | [8] |
| Standard Antifungal | |||
| Fluconazole | Candida species | (Not specified) | [9] |
Expert Interpretation: The data reveals that specific nitro-substituted benzothiazole derivatives demonstrate potent antibacterial activity, in some cases exceeding that of the widely used antibiotic, Ciprofloxacin.[2] For instance, a benzothiazole-isatin hybrid showed an MIC of 3.1 µg/mL against E. coli, a significant improvement over Ciprofloxacin's 12.5 µg/mL in the same study.[2] Similarly, certain Schiff base derivatives exhibited remarkable potency against K. pneumoniae with MICs as low as 0.4 µg/mL.[2] The position of the nitro group and the nature of other substituents on the benzothiazole scaffold are critical determinants of antimicrobial efficacy.[2]
Mechanism of Action: Unraveling the Molecular Targets
The broad-spectrum activity of benzothiazole derivatives stems from their ability to interact with multiple cellular targets, a crucial attribute for overcoming resistance mechanisms.[8]
Key Bacterial Targets:
-
DNA Gyrase: This essential enzyme controls DNA topology and is a validated target for quinolone antibiotics. Molecular docking studies have shown that benzothiazole derivatives can bind to the active site of DNA gyrase, inhibiting its function and leading to bacterial cell death.[2][8]
-
Dihydropteroate Synthase (DHPS): An enzyme critical for folate synthesis in bacteria. By inhibiting DHPS, benzothiazole compounds disrupt the production of essential nucleic acid precursors.[2][8][10]
-
Dihydroorotase: Involved in pyrimidine biosynthesis, its inhibition starves the cell of necessary building blocks for DNA and RNA.[2][8]
-
Peptide Deformylase: This enzyme is essential for bacterial protein maturation, and its inhibition is a promising avenue for novel antibiotic development.[2]
The following diagram illustrates the multi-target mechanism of action proposed for benzothiazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The data presented in this guide is derived from standardized antimicrobial susceptibility testing methods. Below is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted protocol.
Broth Microdilution Assay for MIC Determination
This protocol is a self-validating system, including positive and negative controls to ensure the reliability of the results.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Standard antimicrobial agent (e.g., Ciprofloxacin)
-
Microbial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
-
Incubator
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (e.g., MHB) to achieve a range of desired concentrations. Typically, 50-100 µL of broth is added to each well, followed by the compound stock, which is then serially diluted across a row.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions, ensuring the final volume is consistent (e.g., 100-200 µL).
-
-
Controls (Critical for Validation):
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound). This well should show turbidity after incubation.
-
Sterility Control: A well containing only sterile broth. This well should remain clear.
-
Positive Control: A row of wells with serial dilutions of a known standard antibiotic (e.g., Ciprofloxacin). The resulting MIC should fall within the expected range for the quality control strain used.
-
-
Incubation:
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a microplate reader measuring absorbance at a specific wavelength (e.g., 600 nm).
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its structural analogs represent a promising class of antimicrobial agents.[5][6] Certain derivatives exhibit superior in vitro potency against clinically relevant Gram-negative and Gram-positive bacteria when compared to standard antibiotics like Ciprofloxacin.[2] Their multi-targeted mechanism of action is a significant advantage, potentially reducing the likelihood of rapid resistance development.[2][8]
Further research is warranted to fully explore the therapeutic potential of this scaffold. Key next steps should include:
-
Structure-Activity Relationship (SAR) Studies: To optimize the substitution pattern on the benzothiazole ring for maximum potency and minimal toxicity.
-
In Vivo Efficacy Studies: To evaluate the performance of lead compounds in animal models of infection.
-
Toxicology and Pharmacokinetic Profiling: To assess the safety and drug-like properties of these novel compounds.
For drug development professionals, the nitro-substituted benzothiazole core offers a fertile ground for the discovery of next-generation antimicrobials to address the urgent threat of antibiotic resistance.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anticancer Efficacy of 5-Nitro-1,3-benzothiazol-2-amine and Its Analogs in Preclinical Cell Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anticancer potential of 5-Nitro-1,3-benzothiazol-2-amine. We will delve into the rationale behind experimental design, present comparative data from related compounds, and provide detailed, field-proven protocols for robust validation. The narrative is grounded in the principle that a multi-assay, mechanistically-driven approach is paramount for the successful preclinical validation of any novel therapeutic candidate.[1][2]
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[3][4][5] Within this class, 2-aminobenzothiazole derivatives have garnered significant attention for their potent and selective antitumor properties, showing efficacy across a range of human cancer cell lines including breast, lung, colon, and leukemia.[4][6][7] The introduction of a nitro group to this scaffold can significantly modulate its pharmacological activity, making this compound a compound of considerable interest.[8][9]
This guide will compare the reported activities of various benzothiazole analogs to establish a performance benchmark and will equip you with the methodologies to generate high-quality, reproducible data for your own investigations.
Comparative Landscape: Situating this compound Among Its Peers
A critical first step in evaluating a novel compound is to understand its performance relative to existing molecules. While specific data for this compound is emerging, we can infer its potential by examining the structure-activity relationships (SAR) of closely related analogs. The cytotoxic efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of chemical substituents.[5]
For instance, the addition of a fluorine atom has been shown to enhance antitumor activity, as seen in compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[3][10] The data below, compiled from various studies, illustrates the potent anticancer activity of different benzothiazole derivatives, providing a baseline for evaluating our target compound.
Table 1: Comparative In Vitro Cytotoxicity of Selected Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [3][5] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 | [3][5][9] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | H460 (Lung) | 0.28 | [3][9] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 (Breast) | 0.68 | [3][9] |
| Styryl Benzothiazoles | Nitro-styryl containing benzothiazole derivative 57 | Pancreatic Cancer | 27 ± 0.24 | [3][9] |
| Thiazole Derivatives | 5-nitro-1,3-thiazol-2-amine derivative | MDA-MB-231 (Breast) | >100 (low cytotoxicity) |[8] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values are measures of a compound's potency. Lower values indicate higher potency. Direct comparison should be made with caution due to variations in experimental conditions across studies.
Unraveling the Mechanism: How Benzothiazoles Target Cancer Cells
A potent anticancer compound typically acts through multiple mechanisms to ensure effective tumor cell killing. Benzothiazole derivatives are known to interfere with several critical cellular processes, providing a strong rationale for their development. Understanding these pathways is essential for designing experiments that can validate the specific mechanism of this compound.
-
Induction of Apoptosis: Many successful chemotherapeutics work by triggering apoptosis, or programmed cell death. Benzothiazoles have been shown to induce apoptosis, often confirmed by Annexin V-FITC staining and the activation of key executioner proteins like caspase-3.[11][12][13]
-
Cell Cycle Arrest: By halting the cell cycle, these compounds prevent cancer cells from proliferating. Flow cytometry analysis often reveals an accumulation of cells in the G2/M or G1/S phases of the cell cycle following treatment.[10][11][12]
-
Inhibition of Key Signaling Pathways: Cancer cell growth is often driven by hyperactive signaling pathways. Benzothiazole derivatives can inhibit critical nodes in these pathways, such as the AKT and ERK signaling cascades, which are central regulators of cell survival and proliferation.[12]
-
Enzyme Inhibition: These compounds can also directly inhibit enzymes that are vital for cancer progression, such as protein kinases (e.g., JNK, EGFR, VEGFR-2) and topoisomerases, which are involved in DNA replication.[4][11][14][15]
-
Induction of Oxidative Stress: Some derivatives exert their cytotoxic effects by generating reactive oxygen species (ROS), leading to cellular damage and death.[16]
Caption: Potential anticancer mechanisms of this compound.
Core Experimental Workflow for In Vitro Validation
To build a comprehensive and trustworthy profile of a novel anticancer compound, a sequential and logical workflow is essential. Each step validates the findings of the previous one, creating a self-reinforcing dataset.
Caption: A logical workflow for the in vitro validation of anticancer compounds.
Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer activity of this compound. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the methodology.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a cornerstone for screening potential anticancer agents, providing a quantitative measure of a compound's effect on cell metabolic activity, which is an indicator of cell viability.[5][17]
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture your chosen cancer cell lines (e.g., MCF-7 for breast, A549 for lung) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: Seeding an appropriate cell number is critical to ensure cells are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO diluted to the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Causality: Using serum-free medium for dilution prevents the compound from binding to serum proteins, which could reduce its effective concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Causality: This incubation period allows for sufficient conversion of MTT to formazan by metabolically active cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial mechanistic insight into how the compound induces cell death.[11][12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and attached cells. To collect attached cells, wash with PBS and gently trypsinize.
-
Causality: It is critical to collect the floating cells as they are often apoptotic.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Create a quadrant plot to differentiate the cell populations:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells (or nuclear debris)
-
-
Protocol 3: Protein Expression Analysis (Western Blotting)
Western blotting allows for the detection and quantification of specific proteins, enabling the validation of the molecular targets and pathways affected by the compound.[12][14]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest (e.g., cleaved Caspase-3, phospho-AKT, phospho-ERK).
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells in 6-well plates with the compound as described previously.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Inhibitors are essential to prevent protein degradation and dephosphorylation after cell lysis, ensuring the detected protein levels accurately reflect the in-cell state.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-cleaved Caspase-3, anti-p-AKT) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
The validation of this compound as a potential anticancer agent requires a rigorous, multi-faceted approach. By establishing its cytotoxicity profile through assays like MTT and subsequently elucidating its mechanism of action via apoptosis, cell cycle, and Western blot analyses, researchers can build a compelling case for its therapeutic potential. The comparative data on related benzothiazole structures suggests that this chemical class is a promising starting point for the development of novel cancer therapies.[8]
Successful in vitro validation, as outlined in this guide, provides the necessary foundation and strong rationale for advancing the compound to more complex preclinical studies, including 3D cell culture models and, ultimately, in vivo efficacy and toxicity studies in animal models.[11][14]
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTT Journal [cttjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Nitro-1,3-benzothiazol-2-amine: An Evaluation of Classical and Alternative Routes
Introduction
5-Nitro-1,3-benzothiazol-2-amine is a key heterocyclic compound that serves as a vital building block in medicinal chemistry and material science. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient, safe, and sustainable synthetic routes a primary focus for researchers and drug development professionals. This guide provides an in-depth comparison of various synthetic pathways to this important molecule, moving beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices. We will evaluate the classical Hugershoff reaction against more contemporary and greener alternatives, supported by experimental data to ensure scientific integrity and empower researchers to select the most appropriate method for their specific needs.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of the 2-aminobenzothiazole scaffold generally relies on the reaction of an aniline derivative with a source of thiocyanate. The key step involves an electrophilic substitution on the aromatic ring ortho to the amino group, followed by an intramolecular cyclization. The specific conditions and reagents can drastically alter the efficiency, safety, and environmental impact of the synthesis.
Route 1: The Classical Hugershoff Reaction
The traditional and most widely cited method for synthesizing 2-aminobenzothiazoles from anilines is the Hugershoff reaction. This pathway involves the direct thiocyanation of an aniline using a thiocyanate salt and a halogen, typically bromine, in an acidic solvent like acetic acid.
The reaction for this compound starts with 4-nitroaniline. The proposed mechanism proceeds as follows:
-
Formation of Thiocyanogen : Bromine reacts with potassium or ammonium thiocyanate to form the highly reactive electrophile, thiocyanogen ((SCN)₂).
-
Electrophilic Aromatic Substitution : The electron-rich aromatic ring of 4-nitroaniline attacks the thiocyanogen, leading to the introduction of a thiocyanate group at the position ortho to the activating amino group.
-
Intramolecular Cyclization : The lone pair of electrons on the amino group's nitrogen attacks the carbon of the thiocyanate group, initiating a cyclization that forms the thiazole ring.
This method, while effective, often requires careful temperature control due to the exothermic nature of the initial reaction and the use of hazardous reagents like bromine and volatile solvents.[1][2][3]
Caption: Reaction pathway for the classical Hugershoff synthesis.
Route 2: Greener Mechanochemical Synthesis
In response to the growing need for sustainable chemical processes, greener alternatives have been developed. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive reactions, offers a compelling solvent-free option.[4]
This approach involves milling the aniline substrate with a thiocyanate salt and a solid oxidizing agent, such as ammonium persulfate, often with a grinding auxiliary like silica.[4] The key advantages are:
-
Solvent-Free Conditions : Drastically reduces solvent waste and associated environmental impact.
-
Mild Conditions : Reactions are typically run at room temperature, reducing energy consumption.
-
Safety : Avoids the use of hazardous liquid bromine.
The C-2 thiocyanation product is formed and undergoes an in situ cyclization, similar to the classical route, but driven by mechanical energy instead of thermal energy in a solvent.[4]
Caption: Workflow for the greener mechanochemical synthesis route.
Route 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is another green chemistry approach that can significantly accelerate reaction rates. By using microwave irradiation as an energy source, reactions can be completed in minutes rather than hours.[5] For the synthesis of benzothiazoles, this method typically involves reacting the 2-aminothiophenol precursor with other reagents. However, it can be adapted for the one-pot synthesis from anilines. The rapid and uniform heating provided by microwaves can enhance the rate of both the thiocyanation and cyclization steps, often leading to higher yields and cleaner reaction profiles.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route is a multi-faceted decision that balances yield, cost, safety, and environmental impact. The following table provides a comparative overview of the discussed methods.
| Parameter | Route 1: Classical Hugershoff | Route 2: Mechanochemical | Route 3: Microwave-Assisted |
| Starting Materials | 4-Nitroaniline, Thiocyanate Salt, Bromine | 4-Nitroaniline, Thiocyanate Salt, Persulfate | 4-Nitroaniline, Thiocyanate Salt, Oxidant |
| Solvent | Acetic Acid, Methanol | None (Solvent-Free) | High-boiling point polar solvents (e.g., DMF, DMSO) or solvent-free |
| Reaction Time | Several hours (e.g., 8-12 hrs)[2] | Short (minutes to a few hours) | Very short (1-15 minutes)[5] |
| Temperature | Low to room temperature (0-25 °C)[3] | Room Temperature | Elevated (e.g., 70 °C or higher)[5] |
| Typical Yield | Moderate to Good (60-80%)[3][6] | Moderate to Excellent (up to 96% for some anilines)[4] | High to Excellent (~95%)[5] |
| Safety Concerns | Use of toxic and corrosive liquid bromine; flammable organic solvents. | Generally safer; avoids bulk solvents and liquid bromine. | Requires specialized microwave equipment; potential for high pressure buildup. |
| Green Chemistry Aspect | Poor: High solvent use, hazardous reagents. | Excellent: Solvent-free, energy efficient. | Good: Reduced reaction time, energy efficient. |
| Scalability | Well-established for large scale, but with significant safety/waste considerations. | Potentially scalable with industrial milling equipment. | Scalability can be a challenge with standard lab equipment. |
Detailed Experimental Protocols
The following protocols are adapted from literature and should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Classical Synthesis via Hugershoff Reaction
This protocol is adapted from the general procedure for the synthesis of substituted 2-aminobenzothiazoles.[3]
-
Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-nitroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in 150 mL of glacial acetic acid.
-
Cooling : Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Bromination : Prepare a solution of bromine (0.1 mol) in 30 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not rise above 10 °C.
-
Reaction : After the addition is complete, continue stirring at 5 °C for an additional 2 hours, then allow the mixture to slowly warm to room temperature and stir for another 4-6 hours.
-
Isolation : Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.
-
Neutralization & Purification : Neutralize the suspension with aqueous ammonia until it is slightly alkaline. Filter the solid product, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol or an ethanol/DMF mixture to yield pure this compound.
Protocol 2: Greener Mechanochemical Synthesis
This protocol is a conceptual adaptation based on the general method for mechanochemical thiocyanation of anilines.[4]
-
Charging the Mill : Place 4-nitroaniline (1 mmol), ammonium thiocyanate (2.5 mmol), ammonium persulfate (1.5 mmol), and silica gel (500 mg) into a stainless-steel milling jar containing stainless-steel balls.
-
Milling : Mill the mixture at room temperature using a planetary ball mill or mixer mill for 60-90 minutes at a specified frequency (e.g., 25 Hz).
-
Monitoring : The reaction progress can be monitored by taking small aliquots and analyzing them via TLC or GC-MS.
-
Work-up : After completion, extract the product from the solid mixture using a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Filter the silica gel and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to obtain the desired compound.
Conclusion and Authoritative Grounding
The synthesis of this compound can be successfully achieved through several routes. While the classical Hugershoff reaction is a well-established method, it suffers from significant drawbacks related to safety and environmental impact due to its reliance on hazardous reagents like bromine and large volumes of organic solvents.[3]
Modern, greener alternatives offer significant advantages. Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields.[5] The most promising sustainable alternative appears to be the mechanochemical approach, which proceeds under solvent-free conditions at room temperature, aligning well with the principles of green chemistry.[4] The choice of synthesis will ultimately depend on the specific requirements of the laboratory or production facility, balancing factors such as equipment availability, scale, cost, and commitment to sustainable practices. For academic and research settings focused on green chemistry, the mechanochemical route is highly recommended. For larger-scale production where infrastructure for handling hazardous materials is in place, the classical route may still be considered, though a thorough process safety and environmental impact assessment is crucial.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Nitro-1,3-benzothiazol-2-amine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 5-Nitro-1,3-benzothiazol-2-amine. We will explore how targeted chemical modifications to this privileged scaffold influence its biological activity, drawing on experimental data from recent studies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage this chemical class for therapeutic innovation.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in numerous natural products and synthetic pharmaceutical agents, valued for its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets.[2][3] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6]
Within this family, the this compound core represents a particularly promising starting point for drug discovery. The presence of the nitro group at the 5-position and the primary amine at the 2-position provides distinct electronic properties and reactive handles for chemical elaboration. Understanding how modifications at these sites impact biological function is critical for designing next-generation therapeutics with enhanced potency and selectivity.
The Core Scaffold: Rationale for Chemical Modification
The fundamental structure of this compound serves as the template for derivatization. The key to unlocking its therapeutic potential lies in the strategic modification of its functional groups.
References
- 1. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
- 2. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5-Nitro-1,3-benzothiazol-2-amine Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the benzothiazole nucleus has emerged as a privileged structure, underpinning a diverse array of pharmacologically active compounds.[1] The introduction of a nitro group at the 5-position of the 1,3-benzothiazol-2-amine core is a strategic modification anticipated to modulate the molecule's electronic properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the cytotoxic potential of a series of hypothetical 5-Nitro-1,3-benzothiazol-2-amine derivatives, grounded in established experimental methodologies and mechanistic insights from related compounds.
The Benzothiazole Scaffold: A Foundation for Anticancer Activity
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the design of anticancer agents. Its derivatives have been shown to exhibit a broad spectrum of antitumor activities, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2] The versatility of the benzothiazole core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.
The Significance of the 5-Nitro Group: An Electronic and Mechanistic Modulator
The incorporation of a nitro group (NO₂) at the 5-position of the benzothiazole ring is a critical design element. The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution.[3][4] This, in turn, can impact its interaction with biological targets. Mechanistically, nitroaromatic compounds are often bioreduced within cells to form reactive intermediates, such as nitroso and hydroxylamine species.[5] These reactive species can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and the formation of covalent adducts with macromolecules like DNA, ultimately leading to cell death.[5][6][7]
Comparative Cytotoxicity Analysis
To provide a clear and objective comparison, this guide presents hypothetical cytotoxicity data for a series of this compound derivatives against a panel of human cancer cell lines. The data is presented in terms of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates a more potent cytotoxic effect.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of this compound Derivatives
| Compound ID | R-Group at 2-amino position | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| BT-NO2-01 | -H | 15.8 | 22.5 | 18.3 |
| BT-NO2-02 | -CH₃ | 12.1 | 18.9 | 14.7 |
| BT-NO2-03 | -COCH₃ (Acetyl) | 8.5 | 10.2 | 9.1 |
| BT-NO2-04 | -C₆H₅ (Phenyl) | 5.2 | 7.8 | 6.5 |
| BT-NO2-05 | -C₆H₄-Cl (4-Chlorophenyl) | 2.1 | 3.5 | 2.9 |
| Cisplatin | (Reference Drug) | 13.3 | 11.8 | 9.7 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is synthesized based on structure-activity relationship trends observed in the scientific literature for similar compounds.
Structure-Activity Relationship (SAR) Insights
The hypothetical data in Table 1 illustrates a plausible structure-activity relationship for this class of compounds.
-
Substitution at the 2-amino group: Unsubstituted this compound (BT-NO2-01) is expected to show moderate cytotoxicity.
-
Alkyl and Acyl Substitution: The introduction of small alkyl (BT-NO2-02) and acyl (BT-NO2-03) groups at the 2-amino position may slightly enhance cytotoxic activity. The acetyl group in BT-NO2-03, being electron-withdrawing, could contribute to increased potency.
-
Aromatic Substitution: A significant increase in cytotoxicity is anticipated with the introduction of an aromatic ring at the 2-amino position (BT-NO2-04). This is likely due to increased lipophilicity, facilitating better cell membrane penetration, and potential for π-π stacking interactions with biological targets.
-
Substituted Aromatic Rings: Further enhancement of cytotoxicity is often observed with the introduction of electron-withdrawing substituents on the phenyl ring. The 4-chloro substitution in BT-NO2-05 is a classic example, where the halogen atom can increase the compound's ability to form favorable interactions within the target's binding pocket.
Mechanistic Deep Dive: Unraveling the Pathways to Cell Death
The cytotoxic effects of this compound derivatives are likely mediated by a multi-pronged attack on cancer cells, primarily culminating in the induction of apoptosis.
The Mitochondrial (Intrinsic) Pathway of Apoptosis
A predominant mechanism of action for many benzothiazole derivatives is the induction of apoptosis through the mitochondrial pathway.[1][8] This pathway is initiated by various intracellular stresses, including those induced by cytotoxic compounds. The process involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[1][8]
Caption: Mitochondrial Apoptosis Pathway Induced by this compound Derivatives.
The Role of Reactive Oxygen Species (ROS)
The bioreduction of the nitro group can lead to the generation of ROS, which are highly reactive molecules that can cause oxidative stress.[6] Elevated levels of ROS can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can, in turn, trigger the mitochondrial apoptotic pathway.[9]
Experimental Protocol: A Self-Validating System for Cytotoxicity Assessment
The following protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method for determining the cytotoxic effects of chemical compounds on cultured cells.[10][11]
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and the reference drug (e.g., Cisplatin) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software program (e.g., GraphPad Prism).
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion
This guide provides a framework for understanding and comparing the cytotoxic potential of this compound derivatives. The interplay between the benzothiazole scaffold, the 5-nitro group, and various substituents at the 2-amino position dictates the cytotoxic efficacy of these compounds. The primary mechanism of action is likely the induction of apoptosis via the mitochondrial pathway, potentially amplified by the generation of reactive oxygen species. The provided experimental protocol for the MTT assay offers a reliable method for quantifying the cytotoxic effects and establishing structure-activity relationships, thereby guiding the rational design of more potent and selective anticancer agents.
References
- 1. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. svedbergopen.com [svedbergopen.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of Nitro-Substituted Benzothiazole Derivatives Against Drug-Resistant Bacteria
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health. The relentless evolution of multidrug-resistant (MDR) bacteria, particularly the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has rendered many first-line antibiotics obsolete.[1] This situation creates a pressing need for the discovery and development of novel antibacterial agents with unique mechanisms of action.[2]
In this context, heterocyclic compounds have emerged as a fertile ground for antimicrobial drug discovery. Among them, the 1,3-benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3] The addition of a nitro group, a potent electron-withdrawing moiety, to this scaffold has been shown to significantly enhance its antimicrobial properties.[4][5]
This guide provides a comprehensive analysis of the antibacterial efficacy of nitro-substituted 2-aminobenzothiazole derivatives, with a focus on their activity against drug-resistant bacterial strains. While direct and extensive literature on the 5-nitro isomer is still emerging, we will synthesize available data from closely related analogues, such as 6-nitro and other substituted benzothiazoles, to build a robust comparative framework. We will delve into their mechanism of action, present key experimental data, and provide detailed protocols for their evaluation, offering a critical resource for researchers in the field.
The 2-Aminobenzothiazole Scaffold: A Platform for Antibacterial Design
The 1,3-benzothiazole ring system, a fusion of benzene and a thiazole ring, offers a versatile and synthetically accessible scaffold.[6] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C2, C5, and C6 positions of the benzothiazole ring are pivotal in modulating biological activity.[3][7]
The rationale for investigating nitro-substituted derivatives stems from established principles in medicinal chemistry:
-
Enhanced Bioactivity: The nitro group is a key "warhead" in several existing antimicrobial drugs (e.g., nitrofurantoin, metronidazole). It is often reduced within the bacterial cell to generate reactive nitrogen species that are cytotoxic.[5]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the nitro substituent can significantly alter the electronic distribution of the benzothiazole ring system, potentially enhancing its interaction with biological targets.
-
Target Interaction: Studies have shown that the presence and position of a nitro group can improve the binding affinity of benzothiazole derivatives to key bacterial enzymes, such as DNA gyrase.[7]
While the 5-nitro position remains an under-explored frontier, research on the 6-nitro isomer provides compelling evidence of the scaffold's potential. For instance, conjugates of 6-nitro-benzothiazole and N-acetyl-glucosamine have demonstrated potent, equipotent activity to ampicillin against S. aureus and E. coli.[7] This underscores the importance of a systematic exploration of all nitro-substituted isomers.
Comparative Efficacy of Nitro-Benzothiazole Derivatives
The ultimate measure of an antibacterial agent's potential lies in its ability to inhibit the growth of clinically relevant, drug-resistant pathogens. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.
The following table summarizes the reported MIC values for various nitro-substituted benzothiazole derivatives against a panel of susceptible and resistant bacteria. This comparative data highlights the potent activity of this chemical class.
| Compound/Derivative | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| 6-Nitro-benzothiazole-N-acetyl-glucosamine (72c) | Staphylococcus aureus (ATCC 25923) | Susceptible | 6.25 | [7] |
| 6-Nitro-benzothiazole-N-acetyl-glucosamine (72c) | Escherichia coli (ATCC 25922) | Susceptible | 6.25 | [7] |
| Schiff Base of 6-Nitrobenzo[d]thiazol-2-amine | Staphylococcus aureus | Not Specified | ~10-13 (ZoI) | [6] |
| Schiff Base of 6-Nitrobenzo[d]thiazol-2-amine | Escherichia coli | Not Specified | ~10-13 (ZoI) | [6] |
| 2-Amino-4-chloro-5-nitro-benzothiazole deriv. (K-06) | Pseudomonas aeruginosa | Not Specified | Potent | [4] |
| 2-Amino-4-chloro-5-nitro-benzothiazole deriv. (K-08) | Pseudomonas aeruginosa | Not Specified | Potent | [4] |
| Benzothiazole-isatin conjugate (41c) | Escherichia coli | Not Specified | 3.1 | [7] |
| Benzothiazole-isatin conjugate (41c) | Pseudomonas aeruginosa | Not Specified | 6.2 | [7] |
| Benzothiazole-isatin conjugate (41c) | Staphylococcus aureus | Not Specified | 12.5 | [7] |
| Ciprofloxacin (Reference) | Escherichia coli | Susceptible | 12.5 | [7] |
| Ampicillin (Reference) | Staphylococcus aureus | Susceptible | 6.25 | [7] |
Note: ZoI refers to Zone of Inhibition in mm, indicating activity but not a direct MIC value.
The data clearly indicates that nitro-substituted benzothiazoles possess significant antibacterial activity, often in the low microgram-per-milliliter range. Notably, compounds like the benzothiazole-isatin conjugate 41c show superior activity against Gram-negative pathogens like E. coli and P. aeruginosa when compared to the standard drug ciprofloxacin.[7] Similarly, the activity of the 6-nitro derivative 72c is comparable to ampicillin against S. aureus.[7]
Mechanism of Action: Targeting Bacterial DNA Replication
A critical attribute of a novel antibiotic is a mechanism of action distinct from existing drug classes. Benzothiazole derivatives have been shown to inhibit several essential bacterial enzymes, including dihydropteroate synthase and, most notably, DNA gyrase.[7][8]
DNA gyrase (and the related topoisomerase IV) is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. This enzyme is a validated and highly attractive target for antibacterial drugs, as exemplified by the fluoroquinolone class of antibiotics.[9]
Molecular docking and enzymatic assays have revealed that 2-aminobenzothiazole derivatives act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[10] They occupy the ATP-binding pocket, preventing the enzyme from hydrolyzing ATP, which is necessary for its catalytic cycle. This leads to a cessation of DNA replication and, ultimately, bacterial cell death. The nitro-substitution is believed to enhance binding interactions within this pocket.[7]
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of DNA gyrase inhibition by nitro-benzothiazole derivatives.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating novel antibacterial candidates. Here, we provide detailed methodologies for determining MIC and assessing cytotoxicity.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standard method for determining the MIC of a compound against a bacterial strain, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only) and vehicle control (broth + DMSO)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.
-
Compound Serial Dilution:
-
Prepare a starting concentration of the test compound in well 1 by adding 100 µL of the compound at 2x the highest desired final concentration (e.g., if the highest concentration is 128 µg/mL, add 100 µL of a 256 µg/mL solution).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (vehicle control) and 12 (growth control) will contain only broth at this stage.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile broth instead of inoculum and serves as the sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader (OD₆₀₀).
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
It is crucial to determine if the antibacterial activity is selective. The MTT assay assesses the metabolic activity of mammalian cells (e.g., HEK293 or HepG2) as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Test compound stock solution
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability versus log concentration. A high IC₅₀ value relative to the MIC value indicates good selectivity.
Overall Experimental and Developmental Workflow
The path from a promising chemical scaffold to a potential clinical candidate is a multi-step process. It involves iterative cycles of design, synthesis, and biological evaluation.
Caption: A typical workflow for the discovery and development of novel antibacterial agents.
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold, particularly when substituted with a nitro group, represents a highly promising platform for the development of new antibacterial agents to combat drug-resistant pathogens. The available data, primarily from 6-nitro and other analogues, demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including challenging species like P. aeruginosa and MRSA.[4][7] Their likely mechanism of action via inhibition of the essential and validated bacterial target DNA gyrase further strengthens their therapeutic potential.[10]
However, to fully realize this potential, the field must move forward on several fronts:
-
Systematic SAR Studies: A comprehensive synthesis and evaluation of all positional isomers of nitro-2-aminobenzothiazole (including the 4-, 5-, 6-, and 7-nitro derivatives) is required to definitively identify the optimal substitution pattern for broad-spectrum activity.
-
Expanded Resistance Profiling: Promising candidates must be tested against a wider panel of contemporary, clinically isolated MDR and extensively drug-resistant (XDR) strains to understand their full clinical potential.
-
In Vivo Evaluation: Compounds with excellent in vitro potency and selectivity must be advanced into animal models of infection to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.
By systematically addressing these areas, the research community can unlock the full potential of nitro-benzothiazole derivatives and contribute a new class of weapons to the dwindling arsenal against multidrug-resistant bacteria.
References
- 1. Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Nitro-1,3-benzothiazol-2-amine Production Methods
Introduction: 5-Nitro-1,3-benzothiazol-2-amine, a key intermediate in the synthesis of various pharmaceuticals and disperse dyes, demands efficient and scalable production methods. The strategic placement of the nitro group and the amine functionality on the benzothiazole core imparts significant biological activity and chromophoric properties. This guide provides a comparative analysis of prevalent synthetic routes to this valuable compound, offering researchers, chemists, and process development professionals a comprehensive resource for method selection. We will delve into the mechanistic underpinnings, operational parameters, and performance metrics of each approach, supported by experimental data from established literature.
Methodology 1: One-Pot Synthesis from 2,4-Dinitrochlorobenzene and Thiourea
This widely employed method offers a direct and convergent approach to the target molecule. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of a sulfur-containing reagent, such as thiourea or ammonium thiocyanate, on the highly activated aromatic ring of 2,4-dinitrochlorobenzene. The presence of two electron-withdrawing nitro groups facilitates this substitution. The intermediate thus formed undergoes a subsequent intramolecular cyclization to form the benzothiazole ring. The choice of solvent is critical and significantly influences the reaction kinetics and yield.
Experimental Protocol:
A representative procedure involves the reaction of 2,4-dinitrochlorobenzene with thiourea in a high-boiling polar aprotic solvent like sulpholane (tetrahydrothiophene 1,1-dioxide).
-
A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
The mixture is heated with stirring to a temperature of 110-120°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with 800 ml of water to precipitate the product.
-
The solid is collected by suction filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as dimethylformamide.
Performance Metrics: This method has been reported to yield 2-amino-5-nitrobenzothiazole with a purity of approximately 69.5%, corresponding to a theoretical yield of 80%.[1] The use of pyridine as a solvent has also been described, resulting in a 78.5% yield of a product with 66% purity after 3 hours of reflux.[1]
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of this compound.
Methodology 2: Synthesis from 2-Chloro-5-nitroaniline
This two-step approach involves the initial formation of a thiophenol intermediate, which is then cyclized with thiourea.
Mechanism and Rationale: The synthesis commences with the reaction of 2-chloro-5-nitroaniline with a sulfur source, such as sodium sulfide, to generate 2-amino-4-nitrothiophenol. This intermediate is then reacted with thiourea in the presence of an acid catalyst, leading to the formation of the desired 2-aminobenzothiazole ring system.
Experimental Protocol:
-
A solution of 8.63 g of 2-chloro-5-nitroaniline and 9.9 g of sodium sulfide trihydrate in 80 ml of butyl glycol is stirred at 80°C for 30 minutes.[2]
-
After the formation of 2-amino-4-nitrothiophenol, 4.16 ml of concentrated sulfuric acid is added, followed by 7.6 g of thiourea.[2]
-
The reaction mixture is then heated to 120°C and stirred for 3 hours.[2]
-
Upon completion, the mixture is poured into a mixture of 400 ml of water and 50 ml of methanol to precipitate the crude product.[2]
-
The solid is isolated by filtration and washed with water.[2]
Performance Metrics: This method yields crude 2-amino-5-nitrobenzothiazole, with its identity confirmed by thin-layer chromatography (TLC) comparison with an authentic sample.[2] While a specific yield is not always provided in the initial literature, this method offers an alternative route when 2,4-dinitrochlorobenzene is not a preferred starting material.
Methodology 3: Nitration of 2-Aminobenzothiazole Derivatives
This approach involves the direct nitration of a pre-existing benzothiazole scaffold. However, this method is often complicated by the formation of isomeric byproducts.
Mechanism and Rationale: The nitration of 2-acylaminobenzothiazole is a common strategy to introduce a nitro group onto the benzene ring. The acyl group serves as a protecting group for the amine and directs the nitration. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The major challenge with this method is controlling the regioselectivity of the nitration, which can lead to a mixture of 5-nitro and 6-nitro isomers, as well as dinitro products.[3]
Experimental Protocol:
-
192 g (1.0 mol) of 2-acetylaminobenzothiazole is introduced into 490 g of sulfuric acid monohydrate at 20-30°C.
-
The mixture is cooled to 5-10°C, and 200 g of a mixed acid containing 31.5% nitric acid is added dropwise while maintaining the temperature in this range.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at 10-15°C.
-
The reaction mixture is then discharged onto 1,000 g of ice to precipitate the nitrated product.
-
The subsequent workup, which involves adjusting the pH, allows for the isolation of the product mixture.
Performance Metrics: The direct nitration of 2-acetylaminobenzothiazole can result in a product mixture containing 70-80% of the desired 2-amino-5-nitro-benzothiazole and 15-20% of the 2-amino-6-nitrobenzothiazole isomer, along with other mono- and dinitro isomers.[3] This necessitates significant purification efforts to isolate the pure 5-nitro isomer.
Reaction Pathway Diagram:
Caption: Isomer formation during the nitration of 2-acetylaminobenzothiazole.
Comparative Summary of Synthetic Methods
| Parameter | Method 1: From 2,4-Dinitrochlorobenzene | Method 2: From 2-Chloro-5-nitroaniline | Method 3: Nitration of 2-Aminobenzothiazole Derivatives |
| Starting Materials | 2,4-Dinitrochlorobenzene, Thiourea | 2-Chloro-5-nitroaniline, Sodium Sulfide, Thiourea | 2-Acylaminobenzothiazole, Nitrating Mixture |
| Number of Steps | 1 (One-Pot) | 2 | 2 (including deprotection) |
| Reported Yield | 78.5-80% (crude)[1] | Not explicitly quantified in initial sources[2] | Variable, depends on isomer separation |
| Purity of Crude Product | 66-69.5%[1] | Identity confirmed by TLC[2] | Mixture of isomers (70-80% desired product)[3] |
| Key Advantages | High convergence, readily available starting materials. | Avoids highly activated dinitro starting materials. | Utilizes a common benzothiazole precursor. |
| Key Disadvantages | Use of a highly activated and potentially hazardous starting material. | Two-step process, potentially lower overall yield. | Poor regioselectivity, requires extensive purification. |
Conclusion and Recommendations
The choice of synthetic route for the production of this compound is a critical decision that balances efficiency, safety, and purity requirements.
-
For large-scale, cost-effective production , the one-pot synthesis from 2,4-dinitrochlorobenzene and thiourea (Method 1) appears to be the most advantageous. Its high convergence and respectable yields make it an attractive option, provided that appropriate safety measures are in place to handle the energetic starting material.
-
The synthesis from 2-chloro-5-nitroaniline (Method 2) offers a viable alternative, particularly when seeking to avoid the use of 2,4-dinitrochlorobenzene. Further optimization of this route to improve yields would enhance its industrial applicability.
-
The nitration of 2-aminobenzothiazole derivatives (Method 3) is the least efficient method due to the formation of isomeric impurities. This route is generally not recommended for the production of the pure 5-nitro isomer unless highly efficient and scalable purification techniques are available.
Ultimately, the optimal method will depend on the specific context of the synthesis, including the available starting materials, the scale of production, and the purity requirements of the final product.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Nitro-1,3-benzothiazol-2-amine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 5-Nitro-1,3-benzothiazol-2-amine and its structural isomers are potent compounds with significant biological and chemical reactivity.[1][2][3] This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound is a nitroaromatic compound, a class of chemicals known for their potential toxicity and environmental persistence.[4]
Key Hazard Considerations:
-
Toxicity: While comprehensive toxicological data for this specific isomer may be limited, related compounds like 2-Amino-5-nitrothiazole are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is prudent to handle this compound with the same level of caution.
-
Environmental Impact: Nitroaromatic compounds are often toxic to aquatic life and can be persistent in soil and water.[4] Therefore, disposal down the drain or in regular trash is strictly prohibited.[6][7]
-
Reactivity: This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][9] Mixing with these substances can lead to vigorous and potentially hazardous reactions. Thermal decomposition may release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[5]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[10] | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | Avoid all direct contact. In case of exposure, rinse affected area thoroughly with water.[5] |
| Environmental Hazard | Potentially toxic to aquatic organisms and persistent in the environment.[4] | Do not release into the environment. All waste must be collected and treated as hazardous.[11] |
| Chemical Reactivity | Incompatible with strong acids and oxidizing agents.[8] | Segregate from incompatible chemicals during storage and waste collection.[6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final pickup by environmental health and safety (EHS) professionals.
Caption: Decision workflow for the proper disposal of this compound.
The first critical step is to segregate waste at the point of generation. This ensures that incompatible materials are not mixed, preventing dangerous reactions.
-
Solid Waste: This includes unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves and weigh boats, and spill cleanup materials.
-
Liquid Waste: This category comprises solutions containing this compound, as well as the first rinse of any contaminated glassware. Subsequent rinses of glassware that held highly toxic substances may also need to be collected.[6]
Proper containment is non-negotiable for ensuring safety and regulatory compliance.
-
Container Requirements:
-
Use only sturdy, leak-proof containers that are chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Ensure the container has a secure, sealable lid. Containers must be kept closed except when adding waste.[6]
-
-
Labeling Protocol:
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The concentration or percentage of the compound in the waste mixture.
-
The date the container was first used for waste accumulation.
-
Any other components in the waste stream.
-
-
Designate a specific, secure area within the laboratory for hazardous waste accumulation.
-
Storage Location:
-
The storage area should be away from general traffic and incompatible chemicals.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6]
-
-
Segregation:
-
Store waste containing this compound away from strong acids and oxidizing agents.[8]
-
Proper decontamination is essential to prevent unintended exposure and cross-contamination.
-
Glassware:
-
Perform an initial rinse with a suitable solvent (e.g., acetone or ethanol) to dissolve any remaining compound. This first rinseate must be collected as hazardous liquid waste.[6]
-
Subsequent washes with soap and water can then be performed. For highly toxic compounds, the first three rinses should be collected as hazardous waste.[6]
-
-
Spill Cleanup:
-
In the event of a spill, cordon off the area.
-
Wear appropriate PPE, including a respirator if the compound is a fine powder.[12]
-
For solid spills, carefully sweep up the material and place it in a designated solid hazardous waste container. Avoid creating dust.[12]
-
For liquid spills, use an absorbent material like vermiculite or sand.[13] Collect the absorbent material and dispose of it as solid hazardous waste.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Laboratory personnel are responsible for the proper collection and labeling of hazardous waste, but the final disposal is managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Requesting Pickup: Once a waste container is full (typically no more than 75-90% capacity to prevent splashing), seal it securely and request a pickup from your EHS department.[7]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution.
The Rationale Behind the Protocol: Causality and Compliance
The procedures outlined above are not arbitrary; they are grounded in the chemical properties of nitroaromatic compounds and are designed to comply with regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States.[14]
-
Why Segregation is Crucial: The nitro group (-NO2) makes the molecule susceptible to reactions with strong acids and oxidizing agents, which can be exothermic and potentially explosive under certain conditions.[8][9]
-
The Importance of Labeled, Sealed Containers: Federal and local regulations mandate the proper labeling and containment of hazardous waste. This is to ensure safe handling, prevent accidental mixing of incompatible wastes, and provide critical information to emergency responders and waste disposal personnel.[6]
-
Prohibition of Sewer and Trash Disposal: Nitroaromatic compounds can be detrimental to the microorganisms used in wastewater treatment plants and can leach from landfills to contaminate groundwater.[4] The EPA has strict regulations against the sewering of hazardous pharmaceutical waste, a principle that extends to hazardous laboratory chemicals.[15]
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible management of chemical waste is a cornerstone of professional scientific conduct. By adhering to these detailed disposal procedures for this compound, researchers not only ensure their own safety and that of their colleagues but also uphold their ethical and legal obligations to protect the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 9. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. cpachem.com [cpachem.com]
- 11. echemi.com [echemi.com]
- 12. capotchem.cn [capotchem.cn]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. epa.gov [epa.gov]
- 15. ashp.org [ashp.org]
A Guide to Personal Protective Equipment for Handling 5-Nitro-1,3-benzothiazol-2-amine
This guide provides essential safety and handling protocols for 5-Nitro-1,3-benzothiazol-2-amine, with a focus on personal protective equipment (PPE). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with this compound confidently and safely.
A Note on Data-Driven Precaution: Specific safety data for this compound is not extensively published. Therefore, this guide adopts a conservative safety-first principle. The recommendations are based on a composite hazard profile derived from structurally similar compounds, including various isomers and related nitro-aminothiazole derivatives. This approach ensures that the highest reasonable level of protection is advised.
Composite Hazard Assessment
The primary hazards associated with compounds structurally related to this compound necessitate a comprehensive protection strategy. The presence of a nitro aromatic system combined with an amine functional group suggests potential for toxicity and reactivity. The compound is a solid powder, making inhalation of dust a key exposure route to mitigate.[1]
A summary of the identified hazards from analogous chemicals is presented below.
| Hazard | Classification & GHS Statement | Rationale & Source Citation |
| Acute Toxicity | Category 4 (Harmful) : Harmful if swallowed, in contact with skin, or if inhaled. | Data from 2-Amino-5-nitrothiazole and 2-Amino-6-nitrobenzothiazole indicate systemic toxicity via multiple exposure routes.[2][3] |
| Skin Irritation | Category 2 : Causes skin irritation. | Direct contact can lead to localized irritation.[1][3][4] |
| Eye Irritation | Category 2 : Causes serious eye irritation. | The powder is a significant mechanical and chemical irritant to the eyes.[1][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust can irritate the respiratory tract.[1][3][5][6] |
| Carcinogenicity | Suspected of causing cancer. | At least one closely related compound is classified as a suspected carcinogen, warranting heightened precautions.[2][7] |
Core PPE Requirements: A Multi-Layered Defense
Given the composite hazard profile, a robust PPE protocol is mandatory. This is not merely a checklist but a system designed to provide a barrier against chemical exposure through all potential routes.
Hand Protection: The First Line of Contact
-
Primary Gloves: Wear powder-free nitrile gloves as a minimum. Nitrile provides good resistance to a broad range of chemicals.
-
Double Gloving: For procedures involving larger quantities (>1 gram) or extended handling times, double gloving is strongly recommended. This provides a critical safety buffer against undetected micro-perforations.
-
Glove Integrity: Change gloves every 30-60 minutes or immediately if you suspect contamination or notice any damage.[8] Do not wear gloves outside of the immediate work area to prevent the spread of contamination.
Body Protection: Shielding from Spills and Dust
-
Laboratory Coat: A cuffed, long-sleeved laboratory coat is required.
-
Impermeable Gown: When handling quantities greater than a few grams or when there is a significant risk of splashing, an impermeable or chemically resistant gown should be worn over the lab coat.
Eye and Face Protection: A Critical Barrier
-
Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a full seal around the eyes to protect against dust and splashes.[9]
-
Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or aerosol generation, such as when handling larger quantities of the powder or preparing concentrated stock solutions.[8]
Respiratory Protection: Preventing Inhalation Exposure
Due to the compound's fine powder form and its potential to cause respiratory irritation, respiratory protection is critical.[1][5][6]
-
Weighing Operations: All weighing of the solid must be conducted in a chemical fume hood or a ventilated balance enclosure.
-
Respirator Use:
-
For handling small quantities in a properly functioning fume hood, a respirator may not be mandatory, but is good practice.
-
For higher-level protection, or when engineering controls are not optimal, a NIOSH-approved respirator is required. A half-face respirator with P95 (US) or P1 (EU) particle filters is suitable for nuisance exposures. For higher-level protection, cartridges rated for organic vapors and particulates (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[5][10]
-
Operational and Disposal Plans
Safe handling extends beyond simply wearing PPE. It involves a systematic workflow from preparation to disposal.
PPE Selection and Handling Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature and scale of the task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Don the appropriate body protection first.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves last. If double-gloving, pull the cuff of the outer glove over the cuff of your lab coat or gown.[8]
Doffing (Taking Off) Sequence - The Key to Avoiding Contamination:
-
Outer Gloves (if used): Remove the most contaminated item first. Peel one glove off by pinching the cuff and turning it inside out. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off.
-
Gown/Lab Coat: Untie and peel it away from your body, touching only the inside surfaces. Roll it into a ball with the contaminated side inward.
-
Face Shield/Goggles: Remove from the back of your head. Do not touch the front surface.
-
Respirator: Remove from the back of your head.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
-
Solid Waste: All contaminated disposables (gloves, gowns, paper towels, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused solid compound and solutions must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not let the product enter drains.[5][6] Contact a licensed professional waste disposal service.[5]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[3][5][6]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Consult a physician immediately.[1][3][5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4][5]
Always have the Safety Data Sheet (SDS) for a related compound readily available to show to emergency medical personnel.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.cn [capotchem.cn]
- 6. hpc-standards.com [hpc-standards.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. pppmag.com [pppmag.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
